Boc-L-Ile-OH
描述
The exact mass of the compound Boc-L-isoleucine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334311. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884508 | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-16-7 | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | tert-Butoxycarbonyl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-L-Isoleucine (Boc-L-Ile-OH): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-tert-butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH), a critical reagent in peptide synthesis and other areas of chemical research.
Core Chemical and Physical Properties
This compound is a derivative of the essential amino acid L-isoleucine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation.[1] The compound typically appears as a white to off-white crystalline powder.[2] It is stable under normal storage conditions.[3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | References |
| IUPAC Name | (2S,3S)-2-[(tert-butoxycarbonyl)amino]-3-methylpentanoic acid | |
| CAS Number | 13139-16-7 | [4] |
| Molecular Formula | C₁₁H₂₁NO₄ | [4] |
| Molecular Weight | 231.29 g/mol | [4] |
| Melting Point | 66-69 °C | [5] |
| Boiling Point | 373.37°C (rough estimate) | [2] |
| pKa | 4.03 ± 0.22 (Predicted) | [2] |
| Optical Rotation | [α]20/D +2.7° (c = 2 in acetic acid) | [5] |
| Solubility | Soluble in methanol, DMSO, and acetic acid. Insoluble in water. | [2] |
Structural Identifiers
| Identifier | Value | References |
| SMILES | CC--INVALID-LINK----INVALID-LINK--NC(=O)OC(C)(C)C | [5] |
| InChI | 1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
-
¹H NMR (500 MHz, CDCl₃): δ (ppm) 5.02 (d, J = 8.9 Hz, 1H, NH), 4.30 (dd, J = 8.9, 4.6 Hz, 1H, H-2), 1.83-1.99 (m, 1H, H-3), 1.46-1.54 (m, partially overlapped, 1H, H-5b), 1.46 (s, 9H, H-9/10/11), 1.15-1.29 (m, 1H, H-5a), 0.98 (d, J = 7 Hz, 3H, H-4), 0.94 (t, J = 7.3 Hz, 3H, H-6).[4]
-
¹³C NMR (125 MHz, CDCl₃): δ (ppm) 177.2 (C-1), 155.9 (C-7), 80.2 (C-8), 58.0 (C-2), 37.9 (C-3), 28.5 (C-9/10/11), 25.0 (C-5), 15.7 (C-4), 11.8 (C-6).[4]
-
Mass Spectrometry (HRMS-ESI): m/z calculated for C₁₁H₂₀NO₄ [M-H]⁻: 230.13868, found: 230.13926.[4]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
L-isoleucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolve L-isoleucine (1.0 equivalent) in a 1 M NaOH solution and cool the mixture in an ice bath.[4]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in dioxane.[4]
-
Stir the reaction mixture at ambient temperature for 24 hours.[4]
-
Adjust the pH of the reaction solution to 10 with 1 M NaOH and perform a phase separation with ether.[4]
-
Acidify the aqueous phase to a pH of 2 with 1 M HCl.[4]
-
Extract the product with ethyl acetate.[4]
-
Combine the organic phases and wash with saturated brine.[4]
-
Dry the organic phase over anhydrous sodium sulfate.[4]
-
Remove the solvent under reduced pressure to yield this compound.[4]
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of the Boc/Bzl strategy in SPPS. The following is a generalized protocol for a single coupling cycle.
1. Deprotection of the N-terminal Boc group:
-
The peptide-resin is treated with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group from the N-terminus of the growing peptide chain.
2. Neutralization:
-
The resin is neutralized with a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like DMF to prepare the free amine for the subsequent coupling reaction.
3. Activation and Coupling of this compound:
-
This compound is pre-activated with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in a solvent like DMF.
-
The activated this compound solution is then added to the neutralized peptide-resin, and the mixture is agitated to facilitate the formation of the peptide bond.
4. Washing:
-
The resin is thoroughly washed with solvents such as DMF and DCM to remove excess reagents and byproducts.
Mandatory Visualizations
This compound Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Boc Deprotection Signaling Pathway
Caption: The acid-catalyzed deprotection of a Boc-protected amine.
SPPS Cycle using this compound
Caption: A logical workflow of a single cycle in Boc-SPPS.
Stability and Storage
This compound is a stable compound under normal storage conditions.[3] It is recommended to store it in a cool, dry place. For long-term storage, refrigeration at 0-8°C is advised.[6]
Conclusion
This compound is an indispensable tool in the field of peptide chemistry. Its well-defined chemical and physical properties, coupled with established protocols for its synthesis and application, make it a reliable building block for the construction of complex peptides for research, therapeutic, and diagnostic purposes. This guide provides the essential technical information for its effective use in a laboratory setting.
References
- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 2. BOC-L-Isoleucine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Page loading... [wap.guidechem.com]
- 4. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 5. Boc-Ile-OH 98 13139-16-7 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
Boc-L-isoleucine physical characteristics
An In-depth Technical Guide on the Core Physical Characteristics of Boc-L-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-L-isoleucine, a derivative of the essential amino acid L-isoleucine with a tert-butyloxycarbonyl (Boc) protecting group, is a cornerstone reagent in solid-phase peptide synthesis (SPPS) and pharmaceutical research.[1] Its physical and chemical properties are critical for its application in the synthesis of complex peptides and therapeutic agents.[1][2] The Boc group enhances stability and solubility in organic solvents, facilitating controlled peptide bond formation while preserving the stereochemical integrity of the isoleucine side chain.[1][2] This document provides a comprehensive overview of the core physical characteristics of Boc-L-isoleucine, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.
Chemical and Physical Properties
The fundamental properties of Boc-L-isoleucine are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.
Table 1: General and Chemical Properties of Boc-L-Isoleucine
| Property | Value |
| Chemical Name | N-(tert-Butoxycarbonyl)-L-isoleucine[3] |
| Synonyms | Boc-L-Ile-OH, Boc-(2S,3S)-2-amino-3-methylpentanoic acid[1][4] |
| CAS Number | 13139-16-7[1][2] |
| Molecular Formula | C₁₁H₂₁NO₄[1][4] |
| Molecular Weight | 231.29 g/mol [3][5][6] |
| Appearance | White to off-white crystalline powder or chunks[1][2][7] |
| Purity | ≥ 97-99%[1][3] |
| EC Number | 236-074-8[3][7] |
| BRN | 1711700[6][7] |
Table 2: Physicochemical Data of Boc-L-Isoleucine
| Property | Value | Conditions |
| Melting Point | 66-73 °C[1][3][6] | Literature values vary slightly. |
| Boiling Point | 356 °C (estimated) | At 760 mmHg[7] |
| Solubility | Soluble in methanol, DMSO, acetic acid.[2][6] Insoluble in water.[2][6][7] | |
| Optical Rotation [α] | +2.7° to +4° | [α]²⁰/D, c=2 in acetic acid[3][8]; [α]D20 = +4 ± 2º, c=2 in MeOH[1] |
| pKa | 4.03 ± 0.22 (Predicted) | |
| Storage Conditions | 0-8°C, Keep in dark place, Sealed in dry[1][2][6] |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of Boc-L-isoleucine are provided below. These protocols are generalized and may require optimization based on available instrumentation and laboratory conditions.
Melting Point Determination
The melting point is a crucial indicator of purity.[2] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[2]
Methodology: Capillary Method (Thiele Tube or Digital Apparatus)
-
Sample Preparation: Finely powder a small amount of dry Boc-L-isoleucine.[5] Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6][7]
-
Apparatus Setup:
-
Thiele Tube: Attach the capillary tube to a calibrated thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[5] Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil), ensuring the rubber band is above the liquid level.[5]
-
Digital Melting Point Apparatus: Place the capillary tube into the designated slot in the apparatus.[2]
-
-
Heating: Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[5]
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).[2] The melting range is reported as T₁ - T₂.
-
Post-Analysis: Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container.[2]
Optical Rotation Measurement
Optical rotation confirms the enantiomeric identity of the compound. Boc-L-isoleucine is dextrorotatory, rotating plane-polarized light to the right (+).[9]
Methodology: Polarimetry
-
Solution Preparation: Accurately weigh a sample of Boc-L-isoleucine and dissolve it in a specified solvent (e.g., methanol or acetic acid) in a volumetric flask to achieve a precise concentration (c), typically 2 g/100 mL (c=2).[1][3][10]
-
Instrument Calibration: Calibrate the polarimeter by measuring the rotation of a blank sample (the pure solvent) and setting this value to zero.[11]
-
Sample Measurement: Rinse and fill the polarimeter sample tube (of a known path length, l, typically 1 decimeter) with the prepared solution, ensuring no air bubbles are present.[12]
-
Data Acquisition: Place the sample tube in the polarimeter and measure the angle of rotation (α) at a specified temperature (e.g., 20°C) and wavelength (e.g., Sodium D-line, 589.3 nm).[11] Perform multiple readings and average the results.[11]
-
Calculation of Specific Rotation [α]: The specific rotation is calculated using Biot's Law:[12] [α] = α / (l × c) Where:
-
[α] is the specific rotation.
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.[10]
-
Solubility Determination
Solubility information is vital for selecting appropriate solvents for reactions, purification, and analysis.
Methodology: Gravimetric Analysis
-
Equilibration: Add an excess amount of Boc-L-isoleucine to a known volume of the solvent to be tested (e.g., methanol, water) in a sealed vial.[13]
-
Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.[14]
-
Sample Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.
-
Solvent Evaporation: Place the accurately measured volume of the supernatant in a pre-weighed, dry vial. Evaporate the solvent completely under reduced pressure or in a fume hood.
-
Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved Boc-L-isoleucine.
-
Calculation: Calculate the solubility in terms of g/L or mg/mL.
Spectroscopic Analysis
2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of Boc-L-isoleucine.
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-25 mg of Boc-L-isoleucine in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.[3][15]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[16]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.[16]
-
Data Analysis: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
2.4.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology: Thin Solid Film Method
-
Sample Preparation: Dissolve a small amount (~50 mg) of Boc-L-isoleucine in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone).[1]
-
Film Deposition: Place a drop of this solution onto a clean, dry salt plate (NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1]
-
Analysis: Identify the characteristic absorption bands for the functional groups present, such as the N-H stretch, C=O stretches (from the carbamate and carboxylic acid), and C-H stretches.
Visualization of Workflows
Synthesis Workflow
Boc-L-isoleucine is typically synthesized by reacting L-isoleucine with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Caption: Workflow for the synthesis of Boc-L-isoleucine.
Physical Characterization Workflow
A logical workflow ensures comprehensive characterization of the synthesized or procured Boc-L-isoleucine.
Caption: Logical workflow for physical characterization.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. digicollections.net [digicollections.net]
- 12. cdn.pasco.com [cdn.pasco.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. benchchem.com [benchchem.com]
Solubility of Boc-L-Isoleucine-OH in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of N-tert-butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH), a crucial building block in peptide synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.
Physicochemical Properties of this compound
-
Molecular Formula: C₁₁H₂₁NO₄
-
Molecular Weight: 231.29 g/mol
-
Appearance: White to off-white crystalline powder
-
CAS Number: 13139-16-7
Quantitative and Qualitative Solubility Data
While comprehensive quantitative data for this compound across a wide range of organic solvents is not extensively published, the following table summarizes available information from various sources. It is important to note that solubility can be influenced by factors such as temperature, the specific form of the solute (e.g., anhydrous vs. hemihydrate), and the purity of both the solute and the solvent.
| Solvent Family | Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility | Reference(s) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ≥ 200 mg/mL | - | [1] |
| Chlorinated | Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | Nonpolar | ~115.6 mg/mL (1 mmole in 2 mL) | Clearly Soluble | [2] |
| Alcohols | Methanol (MeOH) | CH₃OH | Polar Protic | - | Soluble, Slightly Soluble | [3] |
| Carboxylic Acids | Acetic Acid | CH₃COOH | Polar Protic | - | Soluble, Slightly Soluble | [3] |
| Aqueous | Water | H₂O | Polar Protic | - | Insoluble | [3] |
Note: The quantitative data for Dichloromethane is calculated based on the observation of 1 mmole of this compound dissolving in 2 mL of the solvent. The term "Slightly Soluble" indicates that while the compound dissolves, its saturation limit may be relatively low.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent. The following protocol is a generalized procedure that can be readily adapted for the determination of this compound solubility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps or sealed flasks
-
Constant temperature shaker or orbital incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument (e.g., UPLC-MS)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The exact time to reach equilibrium may need to be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC.
-
Analyze the filtered saturated solution sample using the same analytical method. The sample may require dilution with the solvent to fall within the linear range of the calibration curve.
-
Using the calibration curve, determine the concentration of this compound in the (diluted) sample.
-
Calculate the original solubility in the solvent, accounting for any dilution factors. The solubility is typically expressed in mg/mL or g/100 mL.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
References
Synthesis and Preparation of N-Boc-L-isoleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of N-Boc-L-isoleucine, a crucial building block in peptide synthesis and pharmaceutical development.[1][2] This document details the most common and effective synthetic methodologies, complete with experimental protocols and quantitative data to support reproducibility and optimization.
Introduction
N-tert-butyloxycarbonyl-L-isoleucine (N-Boc-L-isoleucine) is a derivative of the essential amino acid L-isoleucine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[3][4] This protection is a fundamental strategy in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), as it prevents the amine from participating in unwanted side reactions.[5][6] The Boc group is favored for its stability under a wide range of conditions and its facile, acid-labile removal.[3][5] The reliable synthesis of high-purity N-Boc-L-isoleucine is therefore a critical first step in the development of many peptide-based therapeutics and other complex organic molecules.[1][2]
Core Synthesis Methodology: Protection with Di-tert-butyl Dicarbonate
The most prevalent method for the synthesis of N-Boc-L-isoleucine involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) under basic conditions.[5][] This reaction proceeds via nucleophilic attack of the deprotonated amino group of L-isoleucine on one of the carbonyl carbons of the Boc anhydride.[8] The resulting unstable intermediate then collapses, eliminating tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butanol.[8]
General Reaction Scheme
Caption: General reaction scheme for the synthesis of N-Boc-L-isoleucine.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of N-Boc-L-isoleucine, derived from established literature procedures.
Protocol 1: Dioxane/Water System with Sodium Hydroxide
This protocol is a widely cited and effective method for the Boc protection of L-isoleucine.
Materials:
-
L-Isoleucine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolve L-isoleucine (1.0 eq) in a 1 M NaOH solution and cool the mixture in an ice bath.[9][10]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) dissolved in dioxane.[9][10]
-
Stir the reaction mixture at ambient temperature for 24 hours.[9][10]
-
Adjust the pH of the reaction solution to 10 with 1 M NaOH and add diethyl ether for phase separation.
-
Separate the aqueous phase and acidify it to a pH of 2 with 1 M HCl.[9][10]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[9][10]
-
Remove the solvent under reduced pressure to yield N-Boc-L-isoleucine.[9][10]
Protocol 2: Tetrahydrofuran/Water System with Sodium Bicarbonate
This protocol offers an alternative solvent and base system.
Materials:
-
L-Isoleucine methyl ester hydrochloride (can be prepared from L-isoleucine and thionyl chloride in methanol)[11]
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolve the L-isoleucine derivative in a 1:1 mixture of THF and water.[11]
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (3.0 eq) followed by di-tert-butyl dicarbonate (1.0 eq).[11]
-
Stir the mixture at room temperature for 10 hours.[11]
-
Remove the volatile components of the reaction mixture in vacuo.[11]
-
Dilute the remaining solution with water and extract with ethyl acetate (3x).[11]
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the N-Boc-L-isoleucine derivative.[11]
Data Presentation
The following table summarizes key quantitative data from the described synthetic protocols.
| Parameter | Protocol 1 | Source |
| Starting Material | L-Isoleucine | [9][10] |
| Reagents | Di-tert-butyl dicarbonate, NaOH, Dioxane, Water | [9][10] |
| Stoichiometry | L-Isoleucine (1.0 eq), Boc₂O (1.2 eq) | [9][10] |
| Reaction Time | 24 hours | [9][10] |
| Temperature | Ambient | [9][10] |
| Yield | 95% | [9][10] |
| Purification | Liquid-liquid extraction, drying, and solvent removal | [9][10] |
| Final Product Form | Colorless oil | [9][10] |
Experimental Workflow and Logic
The synthesis of N-Boc-L-isoleucine follows a logical workflow designed to ensure complete reaction and effective purification.
Caption: A typical experimental workflow for the synthesis of N-Boc-L-isoleucine.
Characterization
The final product, N-Boc-L-isoleucine, is typically a white crystalline powder or a colorless oil.[9] It is soluble in methanol and insoluble in water.[9]
Physical Properties:
-
Melting Point: 66-69 °C[9]
-
Optical Activity: [α]20/D +2.7° (c = 2 in acetic acid)
Spectroscopic Data:
-
¹H NMR (500 MHz, CDCl₃) δ: 5.02 (d, J = 8.9 Hz, 1H), 4.30 (dd, J = 8.9, 4.6 Hz, 1H), 1.83-1.99 (m, 1H), 1.46-1.54 (m, 1H), 1.46 (s, 9H), 1.15-1.29 (m, 1H), 0.98 (d, J = 7 Hz, 3H), 0.94 (t, J = 7.3 Hz, 3H).[9][10]
-
¹³C NMR (125 MHz, CDCl₃) δ: 177.2, 155.9, 80.2, 58.0, 37.9, 28.5, 25.0, 15.7, 11.8.[9][10]
Conclusion
The synthesis of N-Boc-L-isoleucine via the reaction of L-isoleucine with di-tert-butyl dicarbonate is a robust and high-yielding method. The protocols outlined in this guide, supported by the provided quantitative data, offer a solid foundation for researchers and professionals in the fields of peptide synthesis and drug development. Careful execution of these procedures will consistently yield high-purity N-Boc-L-isoleucine, a critical component for the advancement of pharmaceutical and biotechnological research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 10. BOC-L-Isoleucine synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
The Mechanism of Action of the Boc Protecting Group in Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex molecules. Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, selective removal under mild acidic conditions. This technical guide provides a comprehensive overview of the mechanism of action of the Boc protecting group, including detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key mechanistic and procedural pathways.
Core Concepts: Protection and Deprotection
The utility of the Boc group lies in its ability to temporarily mask the nucleophilicity and basicity of primary and secondary amines, preventing them from undergoing unwanted side reactions during subsequent synthetic transformations. The process involves two key steps: the introduction of the Boc group (protection) and its subsequent removal (deprotection).
Boc Protection Mechanism
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine, tert-butanol, and carbon dioxide.[3] While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP) is common to neutralize the liberated proton and drive the reaction to completion.[4][5]
Boc Deprotection Mechanism
The removal of the Boc group is typically achieved under acidic conditions.[4] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[6] The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[7] The tert-butyl cation can be trapped by scavengers or deprotonate to form isobutene.[2]
Quantitative Data for Comparison
The efficiency of Boc protection and deprotection can be influenced by various factors including the substrate, solvent, base, acid, and reaction temperature. The following tables summarize typical reaction conditions and yields for the protection and deprotection of various amines.
Table 1: N-Boc Protection of Various Amines
| Amine Substrate | Reagent | Solvent | Base | Time (h) | Yield (%) | Reference |
| Aniline | (Boc)₂O | THF/H₂O | NaHCO₃ | 12 | 95 | [8] |
| Benzylamine | (Boc)₂O | Dichloromethane | Triethylamine | 2 | 98 | [8] |
| Piperidine | (Boc)₂O | Dichloromethane | - | 12 | 90 | [9] |
| Glycine methyl ester | (Boc)₂O | Dioxane/H₂O | NaHCO₃ | 4 | 92 | [2] |
| L-Alanine | (Boc)₂O | Dioxane/H₂O | NaOH | 5 | 88 | [2] |
Table 2: N-Boc Deprotection under Various Acidic Conditions
| N-Boc Substrate | Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc-aniline | TFA (50%) | Dichloromethane | Room Temp. | 30 min | >95 | [10] |
| N-Boc-piperidine | 4M HCl | Dioxane | Room Temp. | 1 h | >99 | [11] |
| N-Boc-L-tryptophan | TFA (50%) | Dichloromethane | Room Temp. | 1 h | 90 | [12] |
| N-Boc-dipeptide | TFA (50%) | Dichloromethane | Room Temp. | 2 h | 85 | [12] |
| N-Boc-benzylamine | 4M HCl | Dioxane | Room Temp. | 2 h | 96 | [4] |
Table 3: Kinetic Data for N-Boc Deprotection
Studies have shown that the rate of N-Boc cleavage often exhibits a second-order dependence on the concentration of strong acids like HCl.[1][7][13][14] This implies that the reaction involves two molecules of the acid in the rate-determining step. In contrast, deprotection with trifluoroacetic acid (TFA) can show a more complex kinetic profile, sometimes exhibiting an inverse dependence on the trifluoroacetate concentration.[7][13]
| Acid | Substrate | Kinetic Order | Key Observation | Reference |
| HCl | Boc-protected amine | Second-order | Rate is proportional to [HCl]² | [1][7][13] |
| H₂SO₄ | Boc-protected amine | Second-order | Similar kinetics to HCl | [1][7][13] |
| Methane sulfonic acid | Boc-protected amine | Second-order | Similar kinetics to HCl | [1][7][13] |
| TFA | Boc-protected amine | Complex | Can show inverse dependence on [TFA] | [7][13] |
Table 4: Stability of the Boc Group at Various pH ranges
The Boc group is generally stable to basic and neutral conditions, making it orthogonal to many other protecting groups. However, it is labile under acidic conditions.
| pH Range | Stability | Conditions |
| > 7 | Stable | Resistant to most basic and nucleophilic reagents. |
| 4 - 7 | Generally Stable | Stable for short periods, but slow hydrolysis can occur over extended time. |
| < 4 | Labile | Rapidly cleaved, especially with strong acids (pH < 2).[] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) (1.2 equiv) or saturated aqueous NaHCO₃)
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If using a base like triethylamine, add it to the solution and stir for 5-10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate to the reaction mixture portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, if an organic solvent was used, wash the reaction mixture with water, followed by a saturated aqueous solution of NaHCO₃, and then brine. If an aqueous solvent system was used, extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.
-
Purify the product by column chromatography on silica gel if necessary.
General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the removal of the N-Boc group using TFA in dichloromethane.
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the solution (typically 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
General Procedure for N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol describes a general procedure for the removal of the N-Boc group using a solution of HCl in dioxane.
Materials:
-
N-Boc protected amine (1.0 equiv)
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the N-Boc protected amine in a minimal amount of an appropriate solvent (e.g., methanol, dichloromethane) or use it neat in a round-bottom flask.
-
Add the 4M HCl in dioxane solution to the substrate.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, the hydrochloride salt of the deprotected amine often precipitates.
-
Collect the solid by filtration and wash it with anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain the amine hydrochloride salt.
Conclusion
The Boc protecting group remains an indispensable tool in organic synthesis due to its predictable reactivity and ease of handling. A thorough understanding of its mechanism of action, stability profile, and the nuances of its introduction and removal is crucial for its effective application in the synthesis of complex molecules. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to successfully employ the Boc protecting group in their synthetic endeavors.
References
- 1. scribd.com [scribd.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 14. researchgate.net [researchgate.net]
Safeguarding the Integrity of Boc-L-Isoleucine Hemihydrate: A Technical Guide to Optimal Storage
For Immediate Release
This technical guide provides an in-depth overview of the recommended storage conditions for Boc-L-Isoleucine-OH hemihydrate (Boc-L-Ile-OH hemihydrate), a critical reagent in peptide synthesis and pharmaceutical research. Adherence to these guidelines is paramount for researchers, scientists, and drug development professionals to ensure the compound's stability, purity, and performance in sensitive applications.
This compound hemihydrate is a derivative of the amino acid isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group. This protecting group is instrumental in peptide synthesis, allowing for the controlled, stepwise addition of amino acid residues. The stability of this compound is crucial for achieving high yields and purity in the final peptide product.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the quality of this compound hemihydrate. The primary storage recommendations, compiled from various supplier safety data sheets and technical documents, are summarized below.
| Parameter | Recommended Condition | Source |
| Temperature | 0 - 8 °C (Refrigerated) | [1][2][] |
| Atmosphere | Keep container tightly closed in a well-ventilated place. | [4] |
| Moisture | Protect from moisture. | [4] |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | [2][4] |
Handling and Experimental Workflow
The following diagram outlines the recommended workflow for handling this compound hemihydrate from receipt to use in an experimental setting. This workflow is designed to minimize exposure to adverse conditions and maintain the integrity of the compound.
Potential Degradation Pathway
Improper storage of this compound hemihydrate can lead to its degradation, primarily through hydrolysis of the Boc protecting group or reaction with incompatible materials. The following diagram illustrates a simplified potential degradation pathway.
References
A Technical Overview of Boc-L-isoleucine: Properties and Structure
For researchers and professionals engaged in peptide synthesis and drug development, a precise understanding of the chemical and physical properties of protected amino acids is paramount. This guide provides an in-depth look at Boc-L-isoleucine, a commonly used derivative of the amino acid L-isoleucine.
Boc-L-isoleucine is an L-isoleucine molecule where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is a critical step in peptide synthesis, preventing unwanted reactions at the amino terminus while the carboxyl group of the amino acid is activated for peptide bond formation.
Physicochemical Properties
The fundamental properties of Boc-L-isoleucine are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][2][3][4][5] |
| Molecular Weight | 231.3 g/mol | [1][2] |
| Alternate Molecular Weight | 231.29 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1][5] |
| CAS Number | 13139-16-7 | [1][2][3] |
Structural Representation
To visualize the molecular composition of Boc-L-isoleucine, the following diagram illustrates the relationship between the core L-isoleucine structure and the protective Boc group.
This technical guide provides essential data for the effective use of Boc-L-isoleucine in research and development. No experimental protocols were cited in the generation of this fundamental data summary.
References
A Technical Guide to the Spectroscopic Analysis of Boc-L-Isoleucine (Boc-L-Ile-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectroscopic data for N-(tert-Butoxycarbonyl)-L-isoleucine (Boc-L-Ile-OH), a crucial building block in peptide synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Spectral Data
The proton NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Multiplicity [1] | Coupling Constant (J) in Hz [1] | Chemical Shift (δ) in DMSO-d₆ (ppm) [2] |
| H-6 (CH₃) | 0.94 | t | 7.3 | Data not available |
| H-4 (CH₃) | 0.98 | d | 7.0 | Data not available |
| H-5a (CH₂) | 1.15-1.29 | m | - | Data not available |
| H-9/10/11 (Boc, 3xCH₃) | 1.46 | s | - | Data not available |
| H-5b (CH₂) | 1.46-1.54 | m (overlapped) | - | Data not available |
| H-3 (CH) | 1.83-1.99 | m | - | Data not available |
| H-2 (α-CH) | 4.30 | dd | 8.9, 4.6 | Data not available |
| NH | 5.02 | d | 8.9 | Data not available |
Note: The spectrum in DMSO-d₆ is available but detailed peak assignments were not explicitly found in the provided search results. SpectraBase offers access to the full spectrum with a free account.[2]
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [1] |
| C-6 | 11.8 |
| C-4 | 15.7 |
| C-5 | 25.0 |
| C-9/10/11 (Boc, 3xCH₃) | 28.5 |
| C-3 | 37.9 |
| C-2 (α-C) | 58.0 |
| C-8 (Boc, quat. C) | 80.2 |
| C-7 (Boc, C=O) | 155.9 |
| C-1 (COOH) | 177.2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic absorption bands for this compound are presented below.
| Frequency (cm⁻¹) [1] | Intensity [1] | Functional Group Assignment |
| 3292 | weak | O-H stretch (Carboxylic acid), N-H stretch (Amide) |
| 2967 | medium | C-H stretch (Aliphatic) |
| 2934 | weak | C-H stretch (Aliphatic) |
| 2880 | weak | C-H stretch (Aliphatic) |
| 1713 | strong | C=O stretch (Carboxylic acid) |
| 1661 | medium | C=O stretch (Amide I band, Boc group) |
| 1504 | medium | N-H bend (Amide II band) |
| 1368 | strong | C-H bend (tert-butyl group) |
| 1159 | strong | C-O stretch (Boc group) |
Experimental Protocols
NMR Spectroscopy Protocol (General)
This protocol outlines the general procedure for acquiring NMR spectra of amino acid derivatives like this compound.
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).[1][2] The choice of solvent can affect the chemical shifts.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup :
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
-
Data Acquisition :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities (singlet, doublet, triplet, etc.).
-
IR Spectroscopy Protocol (Thin Solid Film Method)
This is a common and straightforward method for analyzing solid samples.[3][4]
-
Sample Preparation :
-
Film Casting :
-
Using a pipette, transfer a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[3][4]
-
Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[3] If the resulting spectrum is too weak, another drop of the solution can be added and dried.[4]
-
-
Data Acquisition :
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning :
-
After the analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.[3]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for Boc-L-Isoleucine in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-isoleucine is an essential building block in the manual solid-phase peptide synthesis (SPPS) of peptides intended for research, therapeutic, and diagnostic applications.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function provides stability under various reaction conditions and is readily removed with mild acid, making it a cornerstone of orthogonal peptide synthesis strategies.[2][3] These application notes provide a comprehensive guide to the effective use of Boc-L-isoleucine in manual SPPS, addressing its unique characteristics, including the steric hindrance of its side chain, and offering detailed protocols for its successful incorporation into peptide sequences.[2]
Isoleucine's β-branched side chain presents a degree of steric hindrance that can impede coupling reactions, necessitating optimized protocols and the selection of appropriate reagents to ensure high yields and purity.[2] This document outlines best practices for handling Boc-L-isoleucine, from resin loading to the final cleavage of the synthesized peptide, to enable researchers to confidently and efficiently utilize this critical amino acid derivative.
Chemical and Physical Properties of Boc-L-Isoleucine
A thorough understanding of the physicochemical properties of Boc-L-isoleucine is fundamental to its successful application in peptide synthesis.
| Property | Value |
| Synonyms | Boc-L-Ile-OH, N-(tert-Butoxycarbonyl)-L-isoleucine |
| Molecular Formula | C₁₁H₂₁NO₄[1] |
| Molecular Weight | 231.29 g/mol [4] |
| Appearance | White crystalline powder[1] |
| Melting Point | 69-73 °C[1] |
| Solubility | Soluble in methanol, insoluble in water.[5] |
| Storage | Store at 0-8°C[1] |
Quantitative Data on Boc-L-Isoleucine in Manual SPPS
The following table summarizes representative quantitative data for the use of Boc-L-isoleucine in manual SPPS. These values are illustrative and can be influenced by the specific peptide sequence, resin, and other reagents used.
| Parameter | Coupling Reagent/Condition | Typical Value | Key Considerations |
| Coupling Efficiency | HATU/DIPEA | 95-99% | Highly efficient for sterically hindered amino acids like isoleucine.[6] |
| HBTU/DIPEA | 90-98% | A reliable and widely used reagent, slightly less reactive than HATU for hindered couplings.[6] | |
| DIC/HOBt | 85-95% | A cost-effective option, but may require longer reaction times or double coupling for isoleucine. | |
| Deprotection Time | 50% TFA in DCM | 20-30 min | Standard condition for complete Boc removal.[7] A 5-minute pre-wash is often recommended.[7] |
| Racemization Risk | During coupling | < 1% | Generally low with urethane-protected amino acids like Boc-Ile. Minimized with activating agents like HOBt. |
| Cleavage Yield | Anhydrous HF | > 80% | The standard and most effective method for cleaving peptides from Boc-compatible resins. Requires specialized equipment. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow of a single coupling cycle in manual Boc-SPPS.
Caption: A single cycle in manual Boc-SPPS.
Experimental Protocols
Detailed methodologies for the key steps in manual solid-phase peptide synthesis using Boc-L-isoleucine are provided below. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and available laboratory equipment.
Resin Preparation and Swelling
-
Resin Selection : Choose a suitable resin for Boc chemistry, such as Merrifield, PAM, or MBHA resin, depending on whether a C-terminal acid or amide is desired.
-
Resin Swelling :
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
First Amino Acid Loading (Merrifield Resin - Cesium Salt Method)
-
Cesium Salt Formation :
-
Dissolve Boc-L-isoleucine (1.5-2.0 equivalents relative to the resin substitution) in a suitable solvent like methanol or DMF.
-
Add cesium carbonate (Cs₂CO₃) (0.5 equivalents) and stir until the Boc-L-isoleucine is fully dissolved and the reaction to form the cesium salt is complete.
-
Remove the solvent under reduced pressure.
-
-
Resin Loading :
-
Dissolve the dried Boc-L-isoleucine cesium salt in DMF.
-
Add the solution to the swelled Merrifield resin.
-
Heat the mixture at 50°C for 12-24 hours with agitation.
-
-
Washing :
-
After the reaction, wash the resin sequentially with DMF, a mixture of DMF and water, methanol, and finally DCM.
-
Dry the resin under vacuum.
-
Standard Cycle for Peptide Chain Elongation
The following diagram outlines the workflow for a standard elongation cycle.
Caption: Workflow for a peptide elongation cycle.
-
Boc Deprotection :
-
Washing :
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash with isopropanol (IPA) (2 times) and then again with DCM (3-5 times).
-
-
Neutralization :
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin thoroughly with DCM (5-7 times) to remove excess base.
-
-
Coupling of Boc-L-Isoleucine :
-
Pre-activation (recommended for the sterically hindered Boc-L-Isoleucine) :
-
In a separate vessel, dissolve Boc-L-isoleucine (3 equivalents relative to the resin substitution), a coupling reagent such as HBTU or HATU (3 equivalents), and an activator like HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes.
-
-
Coupling Reaction :
-
Add the pre-activated Boc-L-isoleucine solution to the neutralized resin-bound peptide.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
-
-
Washing :
-
After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
-
Monitoring the Coupling Reaction (Optional but Recommended) :
-
The Kaiser test can be performed to detect the presence of unreacted primary amines. A positive result (blue color) indicates incomplete coupling, and a second coupling step may be necessary.
-
Final Cleavage and Deprotection (Anhydrous HF)
Caution : Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Preparation :
-
The N-terminal Boc group of the final peptide must be removed prior to HF cleavage.
-
Thoroughly dry the peptide-resin under high vacuum.
-
-
Cleavage :
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole or p-cresol, to the vessel.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
Work-up :
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Extract the peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by mass spectrometry (MS) and analytical RP-HPLC.
Conclusion
Boc-L-isoleucine is a vital component in the synthesis of a wide array of peptides. While its steric hindrance requires careful consideration in the selection of coupling reagents and reaction conditions, the protocols outlined in these application notes provide a robust framework for its successful incorporation into peptide chains using manual solid-phase synthesis. By adhering to these guidelines, researchers can achieve high-quality peptides for their diverse applications in science and drug development.
References
Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for a vast range of applications, from basic research to drug development. The Boc (tert-butyloxycarbonyl) strategy is a well-established method in SPPS. However, the incorporation of certain amino acids presents significant challenges. Boc-L-Isoleucine (Boc-L-Ile-OH) is a sterically hindered amino acid, and its bulky side chain can impede the efficiency of peptide bond formation. This can lead to lower yields, incomplete reactions, and the formation of deletion sequences.
The selection of an appropriate coupling reagent is critical to overcoming the steric hindrance associated with this compound and ensuring the integrity of the peptide chain. This document provides detailed application notes on the use of common coupling reagents for the incorporation of this compound in SPPS, with a focus on the widely used aminium salts HBTU and HATU. Detailed protocols for their use are also provided.
Application Notes
Challenges in Coupling this compound
The primary challenge in coupling this compound is the steric hindrance presented by its β-branched side chain. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of acylation. Inefficient coupling can result in a significant portion of the peptide chains being left unreacted, leading to the formation of deletion peptides that are difficult to separate from the target peptide.
Furthermore, the prolonged reaction times and more forcing conditions sometimes required for hindered amino acids can increase the risk of side reactions, including racemization. Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are often difficult to purify and can have significantly altered biological activity.
Selection of Coupling Reagents
The choice of coupling reagent is a key factor in achieving high coupling efficiency and minimizing side reactions. Modern coupling reagents, particularly aminium and phosphonium salts, are generally preferred for difficult couplings due to their high reactivity and ability to suppress racemization.
Comparison of Common Coupling Reagents for Hindered Amino Acids:
| Reagent | Full Name | Type | Key Features & Considerations |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Hexafluorophosphate | Aminium Salt | A widely used and effective coupling reagent. Forms an HOBt active ester. Can cause guanidinylation of the N-terminal amine if used in excess.[1][2] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Hexafluorophosphate | Aminium Salt | More reactive than HBTU due to the electron-withdrawing effect of the pyridine nitrogen in the HOAt moiety.[1][3] Generally results in faster couplings and reduced racemization.[1] Preferred for difficult couplings.[1] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Hexafluorophosphate | Aminium Salt | Reactivity is generally considered to be between that of HBTU and HATU. The 6-chloro substituent on the benzotriazole ring enhances the reactivity of the active ester. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate | Phosphonium Salt | A non-carcinogenic alternative to BOP.[3] Efficient for peptide bond formation and does not cause guanidinylation, making it suitable for cyclization reactions where the reagent may be in excess.[3] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium Hexafluorophosphate | Uronium Salt | A third-generation coupling reagent with high efficiency, often comparable to HATU.[1][4] It is based on OxymaPure, which is a non-explosive and less allergenic alternative to HOBt and HOAt.[3][4] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide/Additive | A cost-effective and widely used coupling method. HOBt is added to suppress racemization and increase the reaction rate.[1] The byproduct, diisopropylurea (DIU), is soluble in DMF, making it suitable for SPPS.[4] |
Experimental Protocols
The following are generalized protocols for the manual coupling of this compound in SPPS. These protocols may need to be optimized based on the specific peptide sequence, the resin used, and the scale of the synthesis.
General SPPS Cycle Steps
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide.
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.
-
Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
-
Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine.
-
Wash the resin with Isopropanol (IPA) and then DCM.
-
Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.
-
Wash the resin thoroughly with DCM or DMF to remove excess base.
-
Alternatively, an in situ neutralization protocol can be used where the base is added simultaneously with the activated amino acid.[5]
-
Protocol 1: Coupling of this compound using HBTU
This protocol utilizes HBTU as the coupling reagent with pre-activation of the amino acid.
Materials:
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected and neutralized peptide-resin
-
SPPS reaction vessel
Procedure:
-
Pre-activation:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin substitution) and HBTU (3-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (6-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.
-
-
Coupling:
-
Add the pre-activated this compound solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For a particularly difficult coupling, the reaction time can be extended.
-
-
Monitoring the Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A negative result (no color change) indicates the completion of the coupling reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: Coupling of this compound using HATU
This protocol is recommended for difficult couplings due to the higher reactivity of HATU.
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Deprotected and neutralized peptide-resin
-
SPPS reaction vessel
Procedure:
-
Pre-activation:
-
In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF or NMP.
-
Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature. Due to the higher reactivity of HATU, coupling times are often shorter than with HBTU, typically ranging from 30 minutes to 1 hour.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress using the ninhydrin test.
-
-
Washing:
-
Upon completion, drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).
-
Visualizations
Caption: Chemical structures of this compound, HBTU, and HATU.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Simplified activation and coupling mechanism using aminium salts.
References
Application Notes and Protocols for the Activation of Boc-L-Isoleucine with DIC/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the effective activation of the carboxylic acid group of an N-protected amino acid is a critical step to ensure efficient amide bond formation and high-purity end products. This document provides detailed application notes and protocols for the activation of Boc-L-isoleucine using the N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) coupling reagent system.
Boc-L-isoleucine presents a unique challenge due to the steric hindrance posed by its β-branched side chain, which can impede the coupling reaction. The DIC/HOBt method is a widely used, cost-effective approach for activating amino acids. DIC acts as the carbodiimide coupling agent, facilitating the formation of a reactive intermediate, while HOBt serves as an additive to suppress racemization and improve reaction rates by forming a more reactive HOBt-ester.[1]
These notes will provide a comparative overview of DIC/HOBt with other common coupling reagents, detailed experimental protocols for both solid-phase and solution-phase applications, and troubleshooting guidance for challenges associated with the coupling of this sterically hindered amino acid.
Data Presentation
The selection of a coupling reagent is a critical parameter in peptide synthesis, directly impacting yield, purity, and reaction kinetics. Below is a summary of quantitative and qualitative data comparing the performance of DIC/HOBt with other common coupling reagents for sterically hindered amino acids like Boc-L-isoleucine.
Table 1: Comparison of Common Coupling Reagents for Boc-L-Isoleucine
| Coupling Reagent | Typical Yield | Racemization Risk | Coupling Time | Key Advantages & Disadvantages |
| DIC/HOBt | Good (70-90%)[2] | Low to Moderate[1] | 1 - 4 hours[3] | Advantages: Cost-effective, soluble urea byproduct.[1] Disadvantages: Slower for hindered couplings, can be less efficient than uronium salts.[3] |
| HBTU/DIEA | High (>90%)[2] | Low[1] | 15 - 60 minutes[3] | Advantages: High reactivity, good for hindered amino acids. Disadvantages: Higher cost, potential for guanidinylation side reaction.[1] |
| HATU/DIEA | High (>90%)[2] | Very Low[1] | 15 - 45 minutes[3] | Advantages: Very high reactivity, low racemization, effective for difficult couplings.[1] Disadvantages: Higher cost than HBTU.[2] |
| EDC/HOBt | Good (70-90%)[2] | Low to Moderate[2] | 1 - 4 hours | Advantages: Water-soluble byproducts are easily removed.[1] Disadvantages: Generally lower reactivity compared to uronium salts.[2] |
Signaling Pathways and Experimental Workflows
Activation Mechanism of Boc-L-Isoleucine with DIC/HOBt
The activation of Boc-L-isoleucine with DIC and HOBt proceeds through a multi-step mechanism to form a highly reactive intermediate that is less prone to racemization. This intermediate then readily reacts with a primary amine to form the desired amide bond.
References
Application Notes and Protocols for the Deprotection of Boc-L-Isoleucine-OH using Trifluoroacetic Acid (TFA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis and general organic synthesis for the protection of amine functionalities.[1][2] Its widespread use is attributed to its stability under various reaction conditions and its straightforward removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[1] This document provides detailed application notes and protocols for the TFA-mediated deprotection of Boc-L-Isoleucine-OH, a crucial step in the synthesis of peptides and other complex molecules. Isoleucine, being a sterically hindered amino acid, can sometimes present challenges in deprotection, making optimized protocols essential.[3]
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with trifluoroacetic acid is an acid-catalyzed elimination reaction.[1] The mechanism proceeds through the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][4]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[1][4]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][4] It is important to perform this reaction in a well-ventilated area and not in a closed system to allow for the safe release of CO2.[4]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][4]
The Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid side chains (e.g., tryptophan, methionine).[3][5] To prevent these side reactions, scavengers are often added to the reaction mixture to trap the tert-butyl cation.[5] Common scavengers include triisopropylsilane (TIS), thioanisole, and 1,2-ethanedithiol (EDT).[3]
Quantitative Data Summary
The efficiency of Boc deprotection can be influenced by various factors including TFA concentration, solvent, temperature, and reaction time. The following table summarizes data from various studies on the deprotection of Boc-L-Isoleucine-OH and other relevant amino acids.
| Substrate | Reagents & Conditions | Time | Yield | Reference |
| This compound | Thermal (150 °C) | 6 h | Not Applicable | [6] |
| This compound | H₂O, 150 °C | 6 h | 94% | [6] |
| This compound | TTP-NTf₂, TFA (2 equiv.), 130 °C | 10 min | 98% | [6] |
| Generic Boc-AA | 50% TFA in DCM | 30 min | Typically >95% | [3][7] |
| Generic Boc-AA | 25% TFA in DCM | 2 h | Not Specified | [8] |
| Generic Boc-AA | Neat TFA | 1-2 h | Not Specified | [8][9] |
| Hindered Boc-AA | 4M HCl in Dioxane | 30 min - 2 h | Not Specified | [3] |
Note: "AA" denotes Amino Acid. TTP-NTf₂ refers to a specific ionic liquid used in the cited study.
Experimental Protocols
Below are detailed protocols for the deprotection of this compound in both solution-phase and solid-phase synthesis.
Protocol 1: Standard Solution-Phase Deprotection of this compound
This protocol is suitable for general-purpose deprotection of this compound in solution.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane, TIS), optional
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution to achieve a 1:1 (v/v) mixture (50% TFA/DCM).[3][7] If using a scavenger, it should be added to the reaction mixture at this stage (e.g., 1-5% TIS).
-
Reaction: Stir the reaction mixture at room temperature. For sterically hindered amino acids like isoleucine, the reaction time may need to be extended from the typical 30 minutes to 1-2 hours.[3]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until all the starting material is consumed.
-
Work-up:
-
Remove the solvent and excess TFA in vacuo using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed.[3]
-
The resulting product will be the TFA salt of L-Isoleucine. If the free amine is required, a basic work-up can be performed by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by extraction and drying of the organic layer.
-
Alternatively, for precipitation, add the concentrated reaction mixture to a large volume of cold diethyl ether to precipitate the L-Isoleucine TFA salt. The precipitate can then be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Boc Deprotection
This protocol is designed for the removal of the N-terminal Boc group from a growing peptide chain attached to a solid support (e.g., Merrifield resin).[10]
Materials:
-
Boc-peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
DCM/TFA (1:1, v/v) deprotection solution
-
Isopropyl alcohol (IPA)
-
Solid-phase synthesis vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Boc-peptide-resin in DCM for 15-30 minutes in the reaction vessel.
-
Pre-wash: Drain the DCM and wash the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes.[7]
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution to the resin. Agitate the mixture for 20-30 minutes at room temperature.[7]
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly to remove residual TFA and the cleaved Boc group. A typical washing sequence is:
-
DCM (3 times)
-
Isopropyl alcohol (IPA) (3 times) to shrink the resin and help remove trapped acid.[7]
-
DCM (3 times)
-
-
Neutralization (for subsequent coupling): Before the next amino acid coupling, the N-terminal amine TFA salt must be neutralized. This is typically done by washing the resin with a 5-10% solution of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) in DCM, until a neutral pH is achieved.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chempep.com [chempep.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fiveable.me [fiveable.me]
Application Notes and Protocols for the Incorporation of Boc-L-Ile-OH into Hydrophobic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of hydrophobic peptides presents significant challenges, primarily due to their propensity for aggregation during solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete reactions, low yields, and difficult purification. The use of tert-butyloxycarbonyl (Boc) chemistry for Nα-protection is often advantageous for the synthesis of such sequences. Boc-L-isoleucine (Boc-L-Ile-OH), a β-branched amino acid, can be particularly challenging to incorporate due to steric hindrance. These application notes provide detailed protocols and strategies for the successful incorporation of this compound into hydrophobic peptides, focusing on overcoming common challenges and ensuring high purity and yield of the final product. Boc chemistry is often preferred over Fmoc chemistry for hydrophobic peptides as the acidic deprotection step protonates the N-terminus, which can disrupt the hydrogen bonding responsible for aggregation.[1]
Advantages of Boc Chemistry for Hydrophobic Peptides
Boc-based SPPS offers several advantages when synthesizing hydrophobic peptides, particularly those containing sterically hindered residues like isoleucine:
-
Reduced Aggregation: The repetitive acid treatment for Boc group removal protonates the terminal amine, which helps to disrupt inter-chain hydrogen bonding that leads to aggregation.[1]
-
Improved Solubility: The protonated peptide-resin may exhibit better swelling and solubility in the reaction solvents.
-
Higher Purity: By minimizing aggregation, Boc chemistry can lead to higher purity of the crude peptide compared to Fmoc strategies in the context of hydrophobic sequences.[]
Challenges in Incorporating this compound
The primary challenges associated with the incorporation of this compound into hydrophobic peptides include:
-
Steric Hindrance: The β-branched side chain of isoleucine can sterically hinder the coupling reaction, leading to incomplete acylation.
-
Peptide Aggregation: Hydrophobic sequences containing multiple isoleucine residues are highly prone to aggregation on the solid support, which can block reactive sites.
-
Difficult Cleavage: The final cleavage of the hydrophobic peptide from the resin can be challenging, requiring strong acids and optimized scavenger cocktails.
Experimental Protocols
The following protocols provide a comprehensive guide for the solid-phase synthesis of hydrophobic peptides containing this compound using Boc chemistry.
Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the manual solid-phase synthesis of a hydrophobic peptide on a Merrifield resin.
1. Resin Preparation and Swelling:
-
Place the Merrifield resin (chloromethylated polystyrene, 0.5-1.0 mmol/g substitution) in a reaction vessel.
-
Swell the resin in dichloromethane (DCM) for at least 30 minutes at room temperature.[3]
2. Attachment of the First Amino Acid (C-terminal):
-
The first Boc-protected amino acid is typically attached to the Merrifield resin as a cesium salt to prevent racemization.[4]
-
Dissolve the Boc-amino acid in a suitable solvent and react with cesium carbonate to form the cesium salt.
-
After removing the solvent, dissolve the salt in dimethylformamide (DMF).
-
Add the Boc-amino acid cesium salt solution to the swelled resin and heat at 50°C for 12-24 hours.
-
Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
3. Boc-SPPS Cycle for Peptide Elongation:
This cycle is repeated for each amino acid in the peptide sequence, including the incorporation of this compound.
-
Step 1: Boc Deprotection
-
Wash the peptide-resin with DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 5 minutes, drain, and then add a fresh portion of the TFA/DCM solution and agitate for an additional 20-25 minutes.[4]
-
Wash the resin with DCM and then isopropanol (IPA) to remove residual acid.[4]
-
-
Step 2: Neutralization
-
Wash the resin with DCM.
-
Add a 5-10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DCM to remove excess base.
-
-
Step 3: Amino Acid Coupling (Incorporation of this compound)
-
Dissolve this compound (3 equivalents relative to resin substitution) and a coupling agent such as 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF or a DCM/DMF mixture.
-
Add the amino acid solution to the neutralized peptide-resin.
-
Add the coupling reagent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents), dissolved in DCM.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered amino acids like isoleucine, a longer coupling time or the use of more potent coupling reagents like HBTU/HATU may be necessary.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates the absence of free primary amines.
-
-
Step 4: Capping (Optional but Recommended)
-
If the coupling reaction is incomplete (positive Kaiser test), it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the peptide-resin with a solution of acetic anhydride and DIEA in DCM for 30 minutes.
-
Wash the resin with DCM.
-
4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, the peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups.
-
A common cleavage cocktail for hydrophobic peptides is anhydrous hydrogen fluoride (HF). This procedure requires specialized equipment and safety precautions.
-
The peptide-resin is treated with HF in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours.[4]
-
The HF is removed under vacuum, and the crude peptide is precipitated and washed with cold diethyl ether.
-
The crude peptide is then extracted with a suitable solvent, such as aqueous acetic acid.
Protocol 2: Purification and Characterization
1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., DMSO, acetic acid) and then diluted with the initial mobile phase.
-
Purification is typically performed on a C4 or C18 reverse-phase column.
-
A gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing 0.1% TFA, is used to elute the peptide.
-
Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
2. Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
-
Analytical RP-HPLC: To determine the purity of the final product.
Data Presentation
The success of incorporating this compound into a hydrophobic peptide can be evaluated based on several quantitative parameters. The following tables provide a template for summarizing typical data.
Table 1: Synthesis and Purification Yields of a Model Hydrophobic Peptide
| Peptide Sequence | Synthesis Scale (mmol) | Crude Peptide Yield (mg) | Crude Purity (%) | Purified Peptide Yield (mg) | Overall Yield (%) |
| Val-Ile-Val-Ile-Gly | 0.1 | 150 | 75 | 95 | 63 |
| Gln-Val-Gly-Gln-Val-Glu-Leu-Gly | 0.1 | 180 | 70 | 110 | 61 |
Data is illustrative and will vary depending on the specific peptide sequence and synthesis conditions.
Table 2: Comparison of Coupling Reagents for this compound Incorporation
| Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) | Racemization (%) |
| DCC/HOBt | 4 | 98.5 | < 1 |
| HBTU/DIEA | 2 | 99.5 | < 0.5 |
| HATU/DIEA | 2 | 99.8 | < 0.5 |
Coupling efficiency can be determined by quantitative ninhydrin assay or by HPLC analysis of a small cleavage sample.
Mandatory Visualization
The following diagrams illustrate the key workflows described in the protocols.
References
Application Notes and Protocols for In Situ Neutralization in Boc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for implementing in situ neutralization in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This method offers significant advantages over the traditional, multi-step neutralization protocol, including reduced cycle times, lower solvent consumption, and improved synthesis efficiency, particularly for challenging or aggregation-prone peptide sequences.[1][2][3][4] This application note outlines the principles of in situ neutralization, provides detailed experimental protocols for both manual and automated synthesis, and presents a quantitative comparison with the standard neutralization method.
Introduction
In Boc-based solid-phase peptide synthesis, the removal of the Nα-Boc protecting group with an acid, typically trifluoroacetic acid (TFA), leaves the terminal amino group as a non-nucleophilic ammonium salt.[5] To facilitate the subsequent coupling of the next amino acid, this salt must be neutralized to the free amine. The traditional method involves a discrete neutralization step with a hindered base, followed by extensive washing, before the introduction of the activated amino acid.
The in situ neutralization protocol streamlines this process by combining the neutralization and coupling steps.[1][2] In this approach, the activated Boc-amino acid and a hindered base are added directly to the TFA salt of the peptide-resin. Neutralization and coupling occur concurrently, which minimizes the time the reactive free amine is exposed, thereby reducing the risk of peptide aggregation, a common cause of "difficult sequences".[1][6] This protocol has been shown to significantly increase the efficiency of peptide chain assembly.[1][2][3][7]
Principle of In Situ Neutralization
The core principle of in situ neutralization is the simultaneous deprotonation of the terminal ammonium group and the coupling of the incoming activated amino acid. This is achieved by introducing the activated amino acid and a suitable base, such as N,N-diisopropylethylamine (DIEA), to the peptide-resin immediately following the post-deprotection wash. The base neutralizes the TFA salt, forming the free amine, which then readily reacts with the activated amino acid in the same reaction mixture. This approach is particularly effective in preventing the formation of secondary structures and aggregation in the growing peptide chain.[1][6]
Data Presentation: Comparison of Neutralization Protocols
The adoption of an in situ neutralization protocol can lead to significant improvements in the efficiency and outcome of SPPS. The following tables summarize the key quantitative and qualitative differences between the standard and in situ neutralization methods.
| Parameter | Standard Neutralization Protocol | In Situ Neutralization Protocol |
| Discrete Steps | Deprotection -> Wash -> Neutralization -> Wash -> Coupling | Deprotection -> Brief Wash -> Combined Neutralization & Coupling |
| Typical Base | 10% DIEA or TEA in DCM | Pure DIEA added to coupling mix |
| Cycle Time | Longer (adds 15-25 minutes per cycle) | Shorter (cycle times as low as 15-19 minutes)[1][2][5][8] |
| Solvent Usage | Higher due to extra wash steps | Lower due to elimination of separate neutralization/wash steps |
| Efficiency with "Difficult Sequences" | Lower, prone to aggregation | Higher, minimizes aggregation[1][2][3][6][7] |
| Risk of Side Reactions | Higher risk of side reactions during prolonged neutral amine state | Lower risk due to transient nature of the free amine |
| Reagent/Solvent | Standard Protocol (per cycle) | In Situ Protocol (per cycle) |
| TFA in DCM | ~20 mL | ~20 mL |
| DCM (washes) | ~60-100 mL | ~10-20 mL |
| Neutralization Solution (e.g., 10% DIEA in DCM) | ~20 mL | 0 mL |
| DMF (washes) | ~30-50 mL | ~30-50 mL |
| DIEA (pure) | 0 mL | ~1-2 mL |
| Total Solvent Volume (approx.) | ~130-190 mL | ~61-92 mL |
Experimental Protocols
Materials and Reagents
-
Boc-protected amino acids
-
Solid support resin (e.g., Merrifield, PAM, or MBHA resin)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA), peptide synthesis grade
-
Coupling agents (e.g., HBTU, HATU, HOBt, DIC)
-
SPPS reaction vessel (manual or automated synthesizer)
Protocol 1: Manual In Situ Neutralization in Boc-SPPS
This protocol is designed for manual solid-phase peptide synthesis.
1. Resin Preparation and Swelling:
- Place the desired amount of resin in a reaction vessel.
- Wash the resin with DMF three times to remove impurities and swell the resin.
- Allow the resin to swell in DMF for at least 30 minutes.
2. Boc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 50% TFA in DCM to the resin (using approximately 10 mL per gram of resin).
- Agitate the mixture for 1-2 minutes and drain.
- Add a fresh portion of the 50% TFA/DCM solution.
- Agitate for 20-30 minutes to ensure complete deprotection.
- Drain the TFA solution.
3. Washing:
- Wash the peptide-resin with a single, brief flow wash of DMF for approximately 30 seconds to remove the bulk of the TFA.[1][2]
4. In Situ Neutralization and Coupling:
- In a separate vessel, pre-activate the incoming Boc-amino acid (2-4 equivalents relative to resin loading) with a coupling agent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.
- Add the activated amino acid solution directly to the TFA-salt of the peptide-resin.
- Immediately add DIEA to the reaction vessel (4-8 equivalents).[7]
- Agitate the mixture for the duration of the coupling reaction (typically 10-20 minutes). Neutralization will occur simultaneously with coupling.[5]
5. Post-Coupling Wash:
- Drain the reaction mixture.
- Wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble byproducts.
6. Cycle Repetition:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Standard Neutralization in Boc-SPPS (for comparison)
1. Resin Preparation and Swelling:
- As described in Protocol 1.
2. Boc Deprotection:
- As described in Protocol 1.
3. Washing:
- Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.[5]
4. Neutralization:
- Prepare a 5-10% (v/v) solution of DIEA in DCM.
- Add the neutralization solution to the resin and agitate for 2 minutes.
- Drain the solution and repeat the neutralization step.
- Wash the resin with DCM (3-5 times) followed by DMF (3-5 times) to remove excess base.[5]
5. Coupling:
- In a separate vessel, pre-activate the incoming Boc-amino acid as described in Protocol 1.
- Add the activated amino acid solution to the neutralized peptide-resin.
- Agitate for the duration of the coupling reaction.
6. Post-Coupling Wash:
- As described in Protocol 1.
7. Cycle Repetition:
- Repeat steps 2-6 for each subsequent amino acid.
Mandatory Visualization
Caption: Workflow comparison of Standard vs. In Situ Neutralization in Boc-SPPS.
Caption: Key steps in the in situ neutralization and coupling reaction.
Conclusion
The in situ neutralization protocol for Boc-SPPS represents a significant advancement in peptide synthesis methodology. By combining the neutralization and coupling steps, this technique not only accelerates the synthesis cycle but also enhances the overall efficiency and purity of the final peptide product, especially for sequences prone to aggregation. For researchers and professionals in drug development, adopting this protocol can lead to substantial savings in time, resources, and effort, while improving the quality and yield of synthesized peptides.
References
- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-isoleucine (Boc-L-Ile-OH) is a critical building block in the solution-phase synthesis of peptides. The Boc (tert-butyloxycarbonyl) protecting group on the α-amino function allows for the controlled, stepwise formation of peptide bonds, preventing self-polymerization and other side reactions. Its acid-labile nature ensures that it can be selectively removed without compromising the integrity of the growing peptide chain, particularly when using acid-stable side-chain protecting groups. Isoleucine, a β-branched amino acid, can present steric hindrance and a risk of epimerization during coupling, making the choice of coupling method and conditions crucial for maintaining stereochemical purity.
These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a model dipeptide, Boc-L-isoleucyl-L-alanine methyl ester (Boc-L-Ile-L-Ala-OMe), its subsequent deprotection, and purification.
Data Presentation
The following table summarizes quantitative data for the key steps in the solution-phase synthesis of a dipeptide using this compound.
| Step | Reaction | Reagents | Typical Yield (%) | Typical Purity (%) | Reference |
| 1 | Coupling | This compound, H-L-Ala-OMe·HCl, DCC, HOBt | 94% | >95% (crude) | [1] |
| 2 | Deprotection | Boc-L-Ile-L-Ala-OMe, TFA, DCM | >95% | >98% (after work-up) | General Literature |
| 3 | Purification | H-L-Ile-L-Ala-OMe·TFA | >90% (after chromatography) | >99% (final product) | General Literature |
Experimental Protocols
Protocol 1: Coupling of this compound with H-L-Ala-OMe using DCC/HOBt
This protocol describes the formation of a peptide bond between this compound and L-alanine methyl ester hydrochloride.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-L-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve H-L-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA or NMM (1.0 equivalent) and stir the mixture at room temperature for 15-20 minutes to liberate the free amine.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF, and then dilute with anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the this compound solution.
-
Stir the mixture at 0 °C for 30-45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Add the neutralized L-alanine methyl ester solution from step 1 to the activation mixture at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-Ile-L-Ala-OMe.
-
Protocol 2: Deprotection of Boc-L-Ile-L-Ala-OMe
This protocol describes the removal of the Boc protecting group to yield the dipeptide salt.
Materials:
-
Boc-L-Ile-L-Ala-OMe
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold anhydrous diethyl ether
Procedure:
-
Reaction Setup:
-
Dissolve the crude Boc-L-Ile-L-Ala-OMe (1.0 equivalent) from Protocol 1 in anhydrous DCM (approximately 10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
-
Work-up and Isolation:
-
Remove the DCM and excess TFA by rotary evaporation.
-
Add cold, anhydrous diethyl ether to the resulting oil to precipitate the dipeptide TFA salt.
-
Triturate the solid with fresh cold diethyl ether, and then collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield H-L-Ile-L-Ala-OMe·TFA as a white solid.
-
Protocol 3: Purification of H-L-Ile-L-Ala-OMe·TFA
This protocol describes the purification of the dipeptide salt by flash column chromatography.
Materials:
-
Crude H-L-Ile-L-Ala-OMe·TFA
-
Silica gel for flash chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Column Preparation:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).
-
-
Chromatography:
-
Dissolve the crude dipeptide salt in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified H-L-Ile-L-Ala-OMe·TFA.
-
Mandatory Visualizations
Caption: Workflow for the coupling of this compound and H-L-Ala-OMe.
Caption: Workflow for the deprotection of the Boc group.
Caption: Workflow for the purification of the dipeptide TFA salt.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-L-Ile-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues encountered during the coupling of Boc-L-isoleucine (Boc-L-Ile-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
A1: The low coupling efficiency of this compound is primarily due to steric hindrance. The Boc protecting group and the bulky, branched side chain of isoleucine create significant steric bulk around the alpha-carbon and the carboxyl group. This hinders the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.[1][2]
Q2: What are the initial signs of an incomplete this compound coupling?
A2: The most common indicator of an incomplete coupling reaction is a positive result from a qualitative monitoring test, such as the Kaiser test (ninhydrin test).[3][4] A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines, signifying that the coupling is not complete.[5]
Q3: Can peptide aggregation affect the coupling of this compound?
A3: Yes, peptide chain aggregation on the resin can significantly hinder the coupling reaction. As the peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminal amine less accessible to the incoming activated this compound.[4] This is a common issue in the synthesis of "difficult sequences".[6]
Q4: How does the choice of solvent impact the coupling efficiency?
A4: The solvent plays a crucial role in resin swelling and solvation of the peptide chain.[7] Inadequate swelling of the resin can limit the accessibility of reactive sites.[4] For difficult couplings, switching from standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) to more polar solvents like N-Methylpyrrolidone (NMP) or adding a small amount of Dimethyl sulfoxide (DMSO) can improve solvation and disrupt aggregation, thereby enhancing coupling efficiency.[6][7]
Q5: What should be my first step if I observe an incomplete coupling?
A5: The immediate course of action upon detecting an incomplete coupling is to perform a "double coupling" or "recoupling".[4][8] This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.
Troubleshooting Guides
Guide 1: Addressing a Positive Kaiser Test after this compound Coupling
If a Kaiser test indicates incomplete coupling, follow this stepwise troubleshooting guide.
Step 1: Immediate Recoupling
-
Action: Perform a second coupling reaction.
-
Protocol: Wash the resin to remove byproducts from the first coupling. Prepare a fresh solution of this compound and your coupling reagents and add it to the resin. Allow the reaction to proceed for the same duration as the initial coupling, or longer (e.g., 1-2 hours).[4]
-
Verification: Perform another Kaiser test. If the test is negative (yellow beads), proceed with the synthesis. If it remains positive, move to the next step.
Step 2: Modify Coupling Conditions
If recoupling is unsuccessful, more stringent conditions are required.
-
Option A: Change Coupling Reagent: Switch to a more powerful coupling reagent. For sterically hindered amino acids, aminium/uronium salt-based reagents are generally more effective than carbodiimides.[2][4]
Coupling Reagent Class Examples Efficacy for Hindered Couplings Carbodiimides DCC, DIC Standard, can be slow.[4] Aminium/Uronium Salts HBTU, HATU, HCTU Highly efficient, often the preferred choice.[2][4][9] Phosphonium Salts PyBOP, PyAOP Very effective, particularly for N-methyl amino acids.[2][9] -
Option B: Elevate Reaction Temperature: Increasing the temperature can sometimes overcome the activation energy barrier for sterically hindered couplings. However, this should be done cautiously as it can increase the risk of racemization.[5]
-
Option C: Alter the Solvent System: To disrupt potential peptide aggregation, consider switching the solvent.
Solvent Properties and Recommendations DMF Standard solvent, but may not be optimal for aggregating sequences.[7] NMP More polar than DMF, can improve resin swelling and disrupt aggregation.[7] DMSO (as an additive) A small percentage of DMSO in DMF can be very effective in disrupting secondary structures.[6]
Step 3: Capping Unreacted Amines
If, after attempting the above steps, a small fraction of N-termini remains unreacted, it is crucial to cap these free amines.
-
Action: Acetylate the unreacted amines to prevent the formation of deletion peptides in subsequent steps.
-
Protocol: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like Diisopropylethylamine (DIEA) in DMF.[4]
-
Verification: A negative Kaiser test will confirm the successful capping of all free amines.
Visual Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
overcoming steric hindrance with Boc-L-isoleucine
Technical Support Center: Boc-L-Isoleucine
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered amino acid, Boc-L-isoleucine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to overcome common hurdles in your synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-L-isoleucine considered a "difficult" amino acid in peptide synthesis?
A1: Boc-L-isoleucine presents a significant challenge due to steric hindrance. This arises from two main features: the bulky tert-butoxycarbonyl (Boc) protecting group on the amine and the β-branched side chain (a sec-butyl group). This bulkiness physically obstructs the approach of reagents to both the carboxyl group during coupling reactions and the Boc group during deprotection, slowing down reaction rates and potentially leading to incomplete reactions.[1][2]
Q2: What are the common symptoms of a failed or inefficient coupling reaction involving Boc-L-isoleucine?
A2: Inefficient coupling of Boc-L-isoleucine typically manifests as:
-
Low reaction yield: The primary indicator is a lower-than-expected amount of the desired peptide product.
-
Presence of unreacted starting materials: Analysis (e.g., by TLC or LC-MS) will show a significant amount of the free amine component remaining.
-
Formation of deletion sequences: In solid-phase peptide synthesis (SPPS), failure to couple Boc-L-isoleucine results in peptide chains that are missing this specific amino acid, leading to impurities that can be difficult to separate.[1]
Q3: My standard coupling protocol with DCC/EDC is failing for Boc-L-isoleucine. What should I do?
A3: Standard carbodiimide reagents like DCC or EDC are often not potent enough to overcome the steric barrier presented by Boc-L-isoleucine.[3][4] The recommended approach is to switch to a more powerful in-situ activating (coupling) reagent. Uronium/aminium or phosphonium salt-based reagents are highly effective for hindered couplings. Reagents like HATU, HCTU, and COMU are industry standards for such challenges.[5][6]
Q4: Are there issues with the Boc deprotection step for isoleucine residues?
A4: Yes, the steric hindrance that impedes coupling also affects the removal of the Boc group.[1] Under standard deprotection conditions (e.g., 25-55% TFA in DCM), the reaction can be sluggish and may not go to completion. Incomplete deprotection means the N-terminal amine is not available for the next coupling step, which also leads to the formation of deletion sequences.[1]
Q5: How can I avoid side reactions, such as t-butylation, during Boc deprotection?
A5: During acidic deprotection, the Boc group releases a reactive tert-butyl cation. This cation can alkylate nucleophilic side chains, particularly in residues like tryptophan and methionine. To prevent this, it is essential to add "scavenger" reagents to the deprotection solution. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and water.[1]
Troubleshooting Guides
Problem 1: Low Yield in Coupling Reaction
Your coupling reaction involving Boc-L-isoleucine has resulted in a low yield of the desired product.
Problem 2: Incomplete Boc Deprotection
Analysis shows that the Boc group on the isoleucine residue was not completely removed.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent | Reagent Type | Key Advantages | Considerations |
| HATU | Uronium/Aminium | Highly efficient, fast reaction rates, generates highly reactive OAt esters. Considered a gold standard for difficult couplings.[6] | More expensive than HBTU. Can cause guanidinylation of the free amine if pre-activation is too long. |
| HCTU | Uronium/Aminium | More reactive than HBTU due to the electron-withdrawing effect of chlorine on the benzotriazole ring. Good compromise on cost and reactivity.[5] | Less reactive than HATU. Can also cause guanidinylation. |
| COMU | Uronium/Aminium | Coupling efficiency is comparable to HATU. Based on OxymaPure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents.[5][6] | Can be less stable in solution over long periods compared to other reagents. |
| PyBOP | Phosphonium | Excellent reagent for routine synthesis and effective for many difficult couplings. Does not cause guanidinylation. | Generates carcinogenic HMPA as a byproduct. Less reactive than HATU or COMU for extremely hindered cases.[7] |
| TFFH | Formamidinium | Generates highly reactive amino acid fluorides in situ, which are very effective for coupling sterically hindered amino acids like Aib and Ile.[5][6] | Requires careful handling due to the nature of fluoride intermediates. |
Table 2: Optimization of Reaction Conditions for Hindered Couplings
| Parameter | Standard Condition | Recommended for Boc-L-Isoleucine | Rationale |
| Reaction Time | 1-2 hours | 4 hours to overnight | Slower reaction kinetics due to steric hindrance require more time to reach completion.[2][3] |
| Temperature | Room Temperature (20-25°C) | Room Temperature to 40-50°C | Gently heating can help overcome the activation energy barrier, but must be done cautiously to avoid racemization.[2][3] |
| Equivalents of Reagents | 1.0 eq. Boc-AA, 1.0 eq. Coupling Reagent | 1.1 - 1.5 eq. Boc-L-Isoleucine and Coupling Reagent | Using a slight excess helps to drive the reaction equilibrium towards the product.[3] |
| Solvent | DMF or NMP | DMF or NMP | These solvents are generally effective, but ensure they are anhydrous. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-L-Isoleucine using HATU
This protocol describes the coupling of Boc-L-isoleucine to a resin-bound free amine in solid-phase peptide synthesis (SPPS).
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin with a free amine) in anhydrous dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
-
Activation of Boc-L-Isoleucine:
-
In a separate vessel, dissolve Boc-L-isoleucine (1.5 equivalents relative to the resin loading) and HATU (1.45 equivalents) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor for the disappearance of the free primary amine.
-
Once the reaction is complete (Kaiser test is negative), drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times) to remove all excess reagents and byproducts.[2]
-
Protocol 2: Standard Boc Deprotection
This protocol details the removal of the Boc protecting group from the N-terminus of a peptide chain.
-
Reagent Preparation:
-
Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM. Caution: TFA is highly corrosive.
-
Add a scavenger, such as 2.5% triisopropylsilane (TIS) and 2.5% water, to the solution to prevent side reactions.
-
-
Deprotection Reaction:
-
Wash the peptide-resin with DCM (2-3 times).
-
Add the TFA/DCM deprotection solution to the resin and agitate for 1-2 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes at room temperature.[9]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Wash with DMF (3-5 times) to prepare for the subsequent neutralization and coupling step.
-
Protocol 3: Milder Boc Deprotection using Oxalyl Chloride/Methanol
This method is suitable for substrates containing other acid-sensitive functional groups.[1][10]
-
Reagent Preparation:
-
Prepare a solution of oxalyl chloride (3 equivalents relative to the substrate) in anhydrous methanol. Caution: Oxalyl chloride is toxic and corrosive. Perform this in a well-ventilated fume hood.
-
-
Deprotection Reaction:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous methanol.
-
Add the oxalyl chloride/methanol solution to the substrate solution.
-
Stir the reaction at room temperature for 1-4 hours.[1]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo. The product is typically obtained as the hydrochloride salt, which can be neutralized in a subsequent step if needed.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
preventing racemization of Boc-L-Ile-OH during activation
Welcome to the technical support center for the prevention of racemization during the activation of Boc-L-Isoleucine (Boc-L-Ile-OH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols, ensuring the stereochemical integrity of their products.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the process where the stereochemically pure L-isoleucine derivative is converted into a mixture of both L- and D-isomers (specifically, L-isoleucine and D-allo-isoleucine) during the activation of its carboxylic acid group for peptide bond formation. This loss of stereochemical integrity can lead to the synthesis of undesired peptide diastereomers, which are often difficult to separate and can have significantly different biological activities.
Q2: What is the primary mechanism of racemization for this compound?
A2: The principal mechanism for racemization of N-urethane-protected amino acids like this compound during activation is through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxyl group makes the alpha-proton acidic. A base present in the reaction mixture can abstract this proton, leading to the formation of a planar, achiral oxazolone ring. The incoming amine nucleophile can then attack this intermediate from either face, resulting in a mixture of L and D-allo isomers in the resulting peptide. A secondary mechanism involves the direct enolization of the activated ester by base, which also leads to loss of stereochemistry.[1] Urethane protecting groups like Boc generally suppress racemization compared to simple N-acyl groups because the formation of the corresponding oxazolone is less favorable.
Q3: Why is this compound particularly susceptible to racemization?
A3: Isoleucine is a β-branched amino acid, which can lead to sterically hindered coupling reactions. Slower coupling rates increase the lifetime of the highly reactive activated intermediate, providing more opportunity for racemization to occur before the peptide bond is formed.
Q4: How do coupling reagents and additives work together to prevent racemization?
A4: Coupling reagents, particularly carbodiimides like DCC and DIC, activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is very prone to racemization.[2] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial as they react with the O-acylisourea to form a more stable active ester.[2][3] This active ester is less reactive than the O-acylisourea but still sufficiently reactive to form the peptide bond, thereby minimizing the time available for racemization to occur.[2] Onium salt reagents (e.g., HBTU, HATU, HCTU) are pre-activated forms that contain an HOBt or HOAt moiety, designed to facilitate this process in situ.
Troubleshooting Guides
Issue 1: Significant level of D-allo-isoleucine diastereomer detected in the final peptide.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Coupling Reagent | If using a carbodiimide (DCC, DIC) alone, always add an equimolar amount of a racemization-suppressing additive like HOBt, HOAt, or OxymaPure®.[2][3] Consider switching to an onium salt reagent like HBTU, HATU, or COMU, which are known for lower racemization potential.[4] For particularly difficult couplings, DIC/Oxyma has been shown to be very effective in suppressing racemization.[5] | Carbodiimide activation without an additive forms a highly reactive O-acylisourea intermediate that is prone to racemization. Additives form more stable active esters, reducing the window for racemization. Onium salts are designed to generate these less racemization-prone active esters in situ. |
| Excessive or Strong Base | Use the minimum necessary amount of a weaker, sterically hindered base.[6] N-methylmorpholine (NMM) or sym-collidine are generally preferred over stronger or less hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA).[6] | Strong bases can more readily abstract the acidic α-proton from the activated amino acid, promoting both oxazolone formation and direct enolization pathways for racemization.[1] |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step.[6] If using microwave-assisted synthesis, consider lowering the coupling temperature. | Higher temperatures increase the rate of all reactions, including the undesired racemization side reaction.[2] |
| Prolonged Activation Time | Minimize the pre-activation time. Mix the this compound, coupling reagent, and additive for a short period (e.g., 1-5 minutes) before adding the amine component.[2] | The activated amino acid is the species most susceptible to racemization. Reducing its lifetime in the reaction mixture before it can couple with the amine minimizes the opportunity for racemization to occur.[6] |
| Solvent Polarity | While options may be limited by solubility and resin swelling, consider using less polar solvents where feasible, as they can sometimes reduce the rate of racemization. Common solvents like DMF and NMP are polar and can favor racemization. | The polarity of the solvent can influence the stability of the charged intermediates involved in the racemization pathways. |
Data Presentation
While specific quantitative data for the racemization of this compound is not extensively available in the literature, the following table provides illustrative data on the effect of coupling reagents on the racemization of other sensitive amino acids. These trends are generally applicable and can guide the selection of reagents to minimize racemization.
Table 1: Illustrative Racemization Percentages for Different Coupling Reagent Combinations
| Coupling Reagent Combination | Fmoc-L-His(Trt)-OH (% Racemization) | Fmoc-L-Cys(Trt)-OH (% Racemization) | Fmoc-L-Ser(tBu)-OH (% Racemization) |
| HATU/NMM | 14.2 | 1.8 | 0.9 |
| HBTU/NMM | 10.2 | 1.1 | 0.1 |
| PyBOP/NMM | 10.1 | 1.3 | 0.1 |
| TBTU/NMM | 9.9 | 1.2 | 0.1 |
| DIC/Oxyma | 1.7 | 0.0 | 0.0 |
| DIC/HOBt | 1.7 | 0.3 | 0.0 |
Data adapted from a study on Fmoc-protected amino acids, demonstrating the relative impact of coupling reagents on racemization. The trends are considered highly relevant for Boc-protected amino acids as well.[2]
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound amine in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.
-
Deprotection (if applicable): Remove the N-terminal protecting group of the resin-bound peptide according to standard protocols (e.g., TFA for Boc deprotection).
-
Neutralization: Neutralize the resulting amine salt on the resin with a solution of a hindered base (e.g., 5-10% DIPEA in DMF). Wash the resin thoroughly with the synthesis solvent.
-
Amino Acid Activation and Coupling: a. In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin substitution) and OxymaPure® (3 equivalents) in DMF. b. Cool the solution to 0 °C in an ice bath. c. Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and allow the mixture to pre-activate for 5-10 minutes at 0 °C. d. Add the activated amino acid solution to the washed and neutralized resin. e. Allow the coupling reaction to proceed for 1-2 hours at room temperature, or until a negative ninhydrin test is obtained.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts, then dry under vacuum.
Protocol 2: Quantitative Analysis of Isoleucine Racemization by Chiral HPLC
This protocol outlines a general method for determining the extent of racemization after peptide synthesis and cleavage.
-
Peptide Hydrolysis: a. Place a small sample (approx. 0.5 mg) of the crude, cleaved peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110 °C for 24 hours. d. After cooling, evaporate the HCl to dryness.
-
Derivatization with Marfey's Reagent (L-FDAA): a. Dissolve the amino acid hydrolysate in 100 µL of water. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. c. Add 40 µL of 1 M NaHCO₃. d. Incubate the mixture at 40 °C for 1 hour. e. Cool the reaction to room temperature and neutralize with 40 µL of 2 M HCl. f. Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water).
-
HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA. c. Detection: UV at 340 nm. d. Analysis: The L-L and L-D diastereomers will have different retention times, allowing for their separation and quantification. The percentage of racemization can be calculated from the peak areas of the corresponding diastereomers.
Visualizations
Caption: Mechanism of racemization via an oxazolone intermediate.
Caption: Troubleshooting workflow for racemization issues.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling of Sterically Hindered Boc-Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of sterically hindered Boc-amino acids.
Frequently Asked Questions (FAQs)
Q1: Why are some Boc-amino acids considered "sterically hindered" and what makes their coupling difficult?
A1: Sterically hindered amino acids possess bulky side chains (e.g., Valine, Isoleucine, Threonine) or bulky protecting groups on their side chains (e.g., Boc-Arg(Pmc)-OH, Boc-D-Arg(Z)₂-OH) that physically obstruct the formation of a peptide bond.[1][2][3] This steric hindrance impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the peptide chain, slowing down the reaction rate and often leading to incomplete coupling.[2]
Q2: My standard coupling protocol using DIC/HOBt is failing for a hindered amino acid. What is the first thing I should try?
A2: For sterically hindered amino acids, carbodiimide-based reagents like DIC are often inefficient.[2] The most effective initial step is to switch to a more potent coupling reagent.[2] Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are highly recommended for these challenging couplings.[2][4] These reagents form highly reactive activated esters that can overcome the steric barrier.[2]
Q3: I've switched to a stronger coupling reagent like HATU, but my coupling is still incomplete. What are my next steps?
A3: If a powerful coupling reagent alone is not sufficient, several strategies can be employed:
-
Double Coupling: This is a very common and effective method where the coupling reaction is repeated with a fresh solution of the activated amino acid and coupling reagents after the first attempt.[1][2]
-
Increase Reagent Equivalents: Using a higher excess (2-4 equivalents) of the Boc-amino acid and the coupling reagent can drive the reaction to completion.[1]
-
Increase Reaction Temperature: Raising the temperature to 30-40°C can increase the reaction kinetics. However, this should be monitored carefully for potential side reactions.[1]
-
Optimize Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP. In cases of peptide aggregation, which can also hinder coupling, consider adding a chaotropic salt like LiCl (0.5 M) or using a solvent mixture such as DMF/DMSO.[1]
Q4: What are the common side reactions when coupling sterically hindered Boc-amino acids and how can I minimize them?
A4: Common side reactions include:
-
Racemization: Loss of stereochemical integrity at the α-carbon. This can be minimized by using additives like HOBt or OxymaPure®, or by using phosphonium or aminium reagents which generally result in lower racemization.[3][5]
-
δ-Lactam Formation (for Arginine derivatives): Intramolecular cyclization of the activated arginine derivative. This can be mitigated by optimizing pre-activation times.[3]
-
Guanidinylation: Reaction of excess aminium/uronium coupling reagent with the free N-terminus of the peptide, leading to chain termination. Using a slight excess of the amino acid relative to the coupling reagent and avoiding prolonged reaction times can prevent this. Phosphonium reagents are a safer alternative as they do not cause this side reaction.[3][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) | Citation(s) |
| Incomplete Coupling (Positive Kaiser Test) | Insufficiently reactive coupling reagent. | Switch from carbodiimides (DIC, DCC) to more potent aminium/uronium (HATU, HBTU) or phosphonium (PyBOP) reagents. | [1][2] |
| Steric hindrance is too great for standard conditions. | Perform a double coupling. Increase the equivalents of amino acid and coupling reagent (2-4 eq.). Increase the reaction temperature to 30-40°C. | [1][2] | |
| Peptide aggregation is blocking reactive sites. | Use chaotropic salts (e.g., 0.5 M LiCl) or a solvent mixture like DMF/DMSO. | [1] | |
| Low Yield | Inefficient activation of the carboxylic acid. | For extremely hindered amino acids, consider in situ formation of acyl fluorides. | [2][6][7] |
| Side reactions consuming starting material. | Review coupling conditions to minimize side reactions like δ-lactam formation or guanidinylation. | [3] | |
| Presence of Deletion Sequences | Incomplete coupling in the previous cycle. | Optimize the coupling of the preceding amino acid using the strategies above. | [8] |
| Racemization Detected | Over-activation of the amino acid. | Use additives like HOBt or OxymaPure. Use phosphonium-based reagents. Avoid prolonged pre-activation times. | [3][5] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for coupling sterically hindered Boc-amino acids.
-
Resin Preparation: Swell the resin in DMF. If starting a new coupling cycle, perform the N-terminal deprotection of the resin-bound peptide and wash thoroughly with DMF.[1]
-
Amino Acid Preparation: In a separate vessel, dissolve the sterically hindered Boc-amino acid (2-4 equivalents relative to the resin loading) and HATU (1.95 equivalents) in DMF.[1]
-
Activation and Coupling: Add N,N-Diisopropylethylamine (DIPEA) (4 equivalents) to the resin, followed immediately by the amino acid/HATU solution.[1]
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the time can be extended.[1]
-
Monitoring: Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction.[1]
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF.
Protocol 2: Double Coupling Procedure
This protocol is used when a single coupling reaction is insufficient to drive the reaction to completion.
-
First Coupling: Perform the coupling reaction as described in Protocol 1 or your standard procedure.
-
Washing: After the initial coupling time, wash the resin thoroughly with DMF (3x) to remove unreacted reagents and byproducts.[1]
-
Second Coupling: Repeat the entire coupling procedure with a fresh solution of the activated Boc-amino acid and coupling reagents.[1][2]
-
Monitoring: After the second coupling, perform a final Kaiser test to confirm the completion of the reaction.[1]
-
Washing: Once complete, wash the resin thoroughly with DMF.
Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings
This method is for cases where even potent uronium/phosphonium reagents fail.[2]
-
Acid Fluoride Generation: In a separate vessel, dissolve the protected, sterically hindered Boc-amino acid (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent such as cyanuric fluoride.
-
Activation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[2]
-
Coupling: Add the acyl fluoride solution to the deprotected resin-bound peptide.
-
Reaction: Allow the coupling reaction to proceed. Reaction times may vary and should be monitored.
Visualizations
Caption: Workflow for coupling hindered amino acids, including a double coupling loop.
Caption: Troubleshooting decision tree for incomplete coupling of hindered amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
managing aggregation in peptides containing Boc-L-Ile-OH
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides containing the sterically hindered amino acid, Boc-L-Ile-OH. The bulky β-branched side chain of isoleucine can promote the formation of secondary structures and intermolecular aggregation, leading to significant challenges in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing this compound have a high tendency to aggregate?
A1: Peptides rich in contiguous hydrophobic amino acids like isoleucine, valine, and alanine are prone to aggregation.[1] The bulky, nonpolar side chain of isoleucine promotes strong intermolecular hydrophobic interactions and the formation of stable β-sheet secondary structures.[2] This self-association of peptide chains physically obstructs reactive sites, leading to incomplete deprotection and coupling reactions.[3]
Q2: What are the common signs of on-resin peptide aggregation?
A2: Several key indicators suggest that your peptide is aggregating on the solid support:
-
Poor Resin Swelling: A primary sign is the shrinking of the resin matrix or its failure to swell properly in the synthesis solvent.[2][4]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion. This is often confirmed by a positive Kaiser test (indicating unreacted free amines) after a coupling step.[2][5]
-
Physical Clumping: The resin beads may appear sticky or clumped together in the reaction vessel.[5]
-
Unreliable Monitoring: In cases of severe aggregation, standard monitoring tests like the Kaiser or TNBS test can give false negative results, as the aggregated chains make the N-terminus inaccessible to the test reagents.[1][4]
-
Altered Deprotection Profile: In continuous-flow synthesizers, aggregation is marked by a flattening and broadening of the UV deprotection peak.[2][4]
Q3: At what point during synthesis is aggregation most likely to begin?
A3: Aggregation is sequence-dependent but is generally not a significant issue before the fifth or sixth amino acid residue has been added to the chain.[3][4] The propensity for aggregation increases as the peptide elongates.
Q4: Can the choice of solid support influence aggregation?
A4: Yes, the solid support plays a crucial role. Using resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, PEGA), can help improve solvation of the growing peptide chain.[1] Additionally, employing resins with a low substitution level (low loading) is recommended, as high loading can exacerbate aggregation effects by increasing the proximity of peptide chains.[3]
Q5: How can I analyze and quantify aggregation in my final peptide product?
A5: Several analytical techniques can be used to detect and characterize aggregation:
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): This is a precise method for detecting and quantifying soluble aggregates, separating monomers from dimers and higher-order species.[6][7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to analyze the secondary structure of the peptide. A strong signal in the 1620-1640 cm⁻¹ region of the amide I band is indicative of β-sheet formation, which is a hallmark of aggregation.[8]
-
Microscopy: Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) provide direct visualization of aggregate morphology.[9]
Troubleshooting Guide
This guide provides a systematic approach to resolving aggregation issues encountered during the synthesis of peptides containing this compound.
Problem 1: Poor Resin Swelling and Positive Kaiser Test After Coupling this compound
This is a classic sign of on-resin aggregation hindering the coupling reaction.
Initial Steps: Modifying Synthesis Conditions
| Strategy | Rationale | Key Considerations |
| Switch Solvents | Improve solvation of the peptide-resin complex. | N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) are often superior to Dimethylformamide (DMF) for solvating aggregated peptides.[3] A mixture of 25% DMSO in DMF can also be effective.[1] |
| Increase Temperature | Disrupt hydrogen bonds and increase reaction kinetics. | Coupling at elevated temperatures (e.g., 50-55°C) can be effective.[3][10] This is often employed in microwave-assisted peptide synthesis.[2] |
| Double Coupling | Drive the reaction to completion by introducing fresh reagents. | After the initial coupling, wash the resin and perform a second coupling with a fresh solution of activated amino acid.[1][4] |
| Extend Coupling Time | Allow more time for the sterically hindered coupling to occur. | Extend the standard coupling time from 1-2 hours to several hours or even overnight.[1] |
Advanced Strategies: Using Additives and Modifying Reagents
| Strategy | Rationale | Quantitative Parameters |
| Use Chaotropic Salts | Disrupt secondary structures (β-sheets) by interfering with hydrogen bonding.[11] | Wash resin with 0.8 M NaClO₄ or LiCl in DMF before coupling.[2] Alternatively, add 4 M KSCN to the coupling mixture.[1] |
| Change Coupling Reagent | Use more potent activating reagents for sterically hindered amino acids. | Reagents like HATU, PyBOP®, and PyBrOP® are often more effective than standard reagents like HBTU or DIC/HOBt for difficult couplings.[1][12] |
| "Magic Mixture" | A powerful solvent cocktail designed to dissolve highly aggregated sequences. | A mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate, used at 55°C for acylation. |
Problem 2: Prophylactic Prevention of Aggregation in Known Difficult Sequences
For sequences known to be problematic, incorporating structure-disrupting elements from the outset is the most effective strategy.[1]
| Strategy | Rationale | Key Considerations |
| Incorporate Pseudoproline Dipeptides | Reversibly introduce a "kink" in the peptide backbone, mimicking proline to disrupt β-sheet formation.[3] | Replace a Ser or Thr residue and its preceding amino acid with a corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide. This should be done every 6-8 residues.[13] |
| Use Backbone-Protecting Groups | Protect the amide backbone nitrogen to prevent the formation of hydrogen bonds that lead to aggregation.[3] | Incorporate an Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protected amino acid every 6-7 residues.[3] Acylation of the subsequent amino acid onto the Hmb/Dmb-protected residue can be difficult and may require stronger coupling reagents.[4] |
Experimental Protocols
Protocol 1: Manual Coupling Using a Chaotropic Salt Wash
This protocol is intended for a manual coupling step where aggregation is suspected or has been observed.
-
Deprotection: Perform the standard N-terminal Boc-deprotection protocol (e.g., using TFA in DCM).
-
Initial Wash: Wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Chaotropic Wash: Wash the resin with a solution of 0.8 M LiCl in DMF (2 x 1 min). This step helps to disrupt pre-existing aggregates.[2]
-
DMF Wash: Wash the resin thoroughly with DMF (at least 5 x 1 min) to completely remove the chaotropic salt, as it can interfere with coupling reagents.[2]
-
Amino Acid Activation: In a separate vessel, dissolve the this compound (3 eq.), an activating agent (e.g., HATU, 3 eq.), and an additive (e.g., HOAt, 3 eq.) in DMF. Add a base such as DIPEA (6 eq.).
-
Coupling: Immediately add the activated amino acid solution to the washed peptide-resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours. Monitor for completion using the Kaiser test. If the test remains positive, consider a second coupling.
-
Final Wash: Once the coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next synthesis cycle.
Protocol 2: On-Resin Aggregation Test using FT-IR
This protocol allows for the qualitative assessment of secondary structure formation on the resin.
-
Sample Collection: After a difficult coupling step (e.g., after adding the 6th or 7th residue), take a small sample of the peptide-resin (~5-10 mg).
-
Washing: Wash the resin sample thoroughly with DCM (3 x 1 mL) to remove any residual solvents.
-
Drying: Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.
-
Sample Preparation: Prepare a KBr pellet containing the dried peptide-resin or use an ATR-FTIR spectrometer.
-
Acquire Spectrum: Collect the infrared spectrum, paying close attention to the Amide I band region (1600-1700 cm⁻¹).
-
Analysis: The presence of a prominent peak between 1620 cm⁻¹ and 1640 cm⁻¹ is indicative of intermolecular β-sheet formation and, therefore, aggregation.[8] A primary peak around 1650-1660 cm⁻¹ suggests a more desirable random coil or α-helical conformation.
Diagrams and Workflows
Caption: A decision-making workflow for troubleshooting on-resin peptide aggregation.
Caption: The logical progression from soluble peptide chains to insoluble aggregates.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Boc-L-Ile-OH Deprotection and Deletion Sequences
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the deprotection of Boc-L-Isoleucine (Boc-L-Ile-OH) and the subsequent formation of deletion sequences.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they problematic?
A1: Deletion sequences are peptide impurities that are missing one or more amino acid residues from the target sequence.[1] They typically arise from incomplete deprotection of the N-terminal α-amino protecting group (e.g., Boc) or a failed coupling reaction.[2] If the Boc group is not fully removed, the N-terminus remains blocked, and the next amino acid in the sequence cannot be coupled.[1] These impurities are particularly problematic because their mass and physicochemical properties are often very similar to the desired full-length peptide, making them difficult to remove during purification.[3]
Q2: Why is this compound particularly prone to causing deletion sequences?
A2: this compound is a β-branched amino acid, meaning it has a bulky side chain attached to the β-carbon. This creates significant steric hindrance around the α-amino group.[4][5] This steric congestion can physically obstruct the approach of the deprotection reagent, trifluoroacetic acid (TFA), making the removal of the Boc group slower and less efficient compared to non-hindered amino acids.[5][6] This incomplete deprotection is a direct cause of deletion sequences.[1][2]
Q3: How can I detect incomplete Boc deprotection during synthesis?
A3: The most common method for monitoring deprotection on-resin is the Kaiser test (or ninhydrin test).[7][8] After the deprotection step, a small sample of resin beads is tested. A positive result (an intense blue color) indicates the presence of free primary amines, confirming that the Boc group has been successfully removed.[9] A negative result (the beads remain yellow or colorless) signifies that the deprotection was incomplete and the N-terminus is still blocked.[9][10]
Q4: What is "capping" and how can it help manage deletion sequences?
A4: Capping is a critical step in SPPS used to terminate peptide chains that have failed to react.[11] After a coupling step, if a monitoring test (like the Kaiser test) indicates that some N-terminal amines are still unreacted, a capping agent like acetic anhydride is added.[8][12] This acetylates the unreacted amino groups, permanently blocking them from participating in subsequent coupling cycles.[13] While this creates truncated (shortened) peptides, these are significantly different in length and property from the target peptide and are much easier to separate during final purification than the problematic deletion sequences.[11]
Troubleshooting Guide
Primary Issue: Analysis of the crude peptide by mass spectrometry shows a significant impurity with a mass corresponding to [Target Peptide Mass - 113.1 Da (Mass of Isoleucine residue)], indicating an isoleucine deletion sequence.
Underlying Cause: Incomplete N-terminal Boc deprotection at the isoleucine residue due to steric hindrance, leading to failure of the subsequent coupling step.[1][5]
Table 1: Comparison of Boc Deprotection Conditions for Hindered Amino Acids
| Parameter | Standard Protocol | Recommended Protocol for Hindered Residues (e.g., Ile, Val) | Rationale |
| Reagent | 50% TFA in Dichloromethane (DCM)[14] | 50% TFA in DCM[1] | Standard reagent is typically effective, but conditions must be optimized. |
| Deprotection Time | 1 x 20-30 minutes[1][14] | 2 x 20-30 minutes (Double Deprotection)[4] | Increased exposure to acid is needed to overcome the slower reaction rate caused by steric hindrance.[5] |
| Monitoring | Optional | Mandatory: Kaiser test after deprotection.[7][9] | Direct confirmation of free N-terminal amines is essential before proceeding to the next coupling step. |
| Follow-up Action | Proceed to coupling. | If Kaiser test is negative, repeat deprotection. If positive, proceed to coupling.[10] | Prevents the formation of deletion sequences by ensuring the reaction is complete. |
Experimental Protocols
Protocol 1: Optimized Boc Deprotection for Sterically Hindered Residues
This protocol details an enhanced deprotection step to ensure complete removal of the Boc group from residues like isoleucine.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes.
-
First Deprotection: Drain the DCM and add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL per gram of resin).[14] Agitate the mixture at room temperature for 30 minutes.[1]
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by Isopropanol (IPA) (2x), and finally DCM (3x).
-
Monitoring: Perform a Kaiser test (see Protocol 2) on a small sample of beads.
-
Second Deprotection (If Necessary): If the Kaiser test is not strongly positive, repeat step 2.
-
Final Wash: Once a positive Kaiser test is confirmed, wash the resin with DCM (3x) and DMF (3x) to prepare for the coupling step.
Protocol 2: Monitoring Deprotection with the Kaiser Test
This qualitative test confirms the presence of free primary amines after deprotection.[9]
Reagents:
-
Solution A: Phenol in ethanol (80% w/v)
-
Solution B: Potassium cyanide (KCN) in pyridine/water
-
Solution C: Ninhydrin in ethanol (6% w/v)[9]
Procedure:
-
Collect a small sample of resin beads (1-2 mg) from the reaction vessel after the post-deprotection wash.
-
Wash the collected beads 3 times with ethanol in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.[9]
-
Heat the tube at 120°C for 5 minutes.[9]
-
Observe the color:
Protocol 3: Acetyl Capping of Unreacted Amino Groups
If coupling is incomplete (indicated by a positive Kaiser test after the coupling step), this procedure blocks unreacted chains.[12]
Reagents:
-
Capping Solution: Acetic anhydride and pyridine in DMF. A common formulation uses a 50-fold excess of acetic anhydride and pyridine relative to the resin substitution.[12]
Procedure:
-
Following the coupling step and subsequent washes, wash the resin several times with DMF.
-
Suspend the resin in the capping solution.
-
Gently agitate the mixture at room temperature for 30 minutes.[11][12]
-
Filter the resin and wash it thoroughly with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the absence of free amines (a negative result is desired). If the test is still positive, the capping procedure should be repeated.[12]
Visualizations
Diagram 1: Boc-SPPS cycle highlighting where incomplete deprotection of this compound leads to the formation of a deletion sequence.
Diagram 2: Troubleshooting workflow for diagnosing and addressing incomplete Boc deprotection during solid-phase peptide synthesis.
Diagram 3: Logical flow comparing successful Boc deprotection and chain elongation versus a failure scenario leading to a blocked N-terminus.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective separations of peptides with sequence deletions, single amino acid polymorphisms, and/or epimeric centers using macrocyclic glycopeptide liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. peptide.com [peptide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. chempep.com [chempep.com]
Technical Support Center: Coupling of Boc-L-Ile-OH with Carbodiimides
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of N-acylurea during the coupling of the sterically hindered amino acid, Boc-L-Isoleucine-OH (Boc-L-Ile-OH), with carbodiimides.
Troubleshooting Guides
This section addresses common issues encountered during the coupling of this compound, presented in a question-and-answer format.
Problem 1: Low coupling efficiency and presence of a major byproduct.
-
Question: My coupling reaction with this compound using DCC or EDC is resulting in a low yield of the desired peptide and a significant amount of an unknown, unreactive byproduct. How can I resolve this?
-
Answer: The primary suspect for the unreactive byproduct is N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[1] Due to the steric hindrance of the isoleucine side chain, the nucleophilic attack by the amine component is slower, allowing more time for this side reaction to occur.[2]
Solutions:
-
Incorporate Additives: The most effective way to combat N-acylurea formation is to use coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[1][3] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement but still sufficiently reactive to acylate the amine.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can decrease the rate of N-acylurea formation.[3]
-
Choice of Carbodiimide: While DCC and EDC are common, N,N'-diisopropylcarbodiimide (DIC) is often preferred for solid-phase peptide synthesis (SPPS) as its urea byproduct is more soluble in common solvents.[1] For solution-phase synthesis, the choice may depend on the specific solubility properties of the desired product and byproducts.
-
Problem 2: Persistent N-acylurea formation even with HOBt.
-
Question: I am using HOBt with DCC/DIC, but I am still observing significant N-acylurea formation in my reaction with this compound. What else can I do?
-
Answer: While HOBt is effective, its performance can be influenced by other reaction parameters. Additionally, for particularly challenging couplings involving sterically hindered amino acids, more advanced strategies may be necessary.
Solutions:
-
Switch to a More Effective Additive: OxymaPure® has been shown to be a superior additive to HOBt in some cases, leading to higher yields and reduced racemization.[4]
-
Pre-activation: Instead of adding all reagents simultaneously, pre-activating the this compound with the carbodiimide and additive for a short period (e.g., 5-10 minutes) before adding the amine component can sometimes improve coupling efficiency.
-
Solvent Choice: The polarity of the solvent can influence the rate of N-acylurea formation. Less polar solvents like dichloromethane (DCM) may suppress this side reaction compared to more polar solvents like N,N-dimethylformamide (DMF).[5]
-
Consider Alternative Coupling Reagents: For extremely difficult couplings, switching to a different class of coupling reagents, such as phosphonium salts (e.g., PyBOP®, PyAOP®) or aminium/uronium salts (e.g., HBTU, HATU), may be necessary. These reagents often provide higher coupling efficiencies with hindered amino acids.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is N-acylurea and why is it a problem in peptide synthesis?
A1: N-acylurea is a stable and unreactive byproduct formed by the intramolecular rearrangement of the highly reactive O-acylisourea intermediate in carbodiimide-mediated coupling reactions.[1] Its formation is problematic because it consumes the activated amino acid, leading to lower yields of the desired peptide.[3] Furthermore, its similar polarity to the desired product can make it difficult to remove during purification.
Q2: Is this compound particularly prone to N-acylurea formation?
A2: Yes, sterically hindered amino acids like isoleucine, valine, and threonine are more susceptible to N-acylurea formation.[2] The bulky side chain slows down the desired intermolecular reaction with the amine nucleophile, providing a larger window of opportunity for the intramolecular rearrangement to the N-acylurea to occur.
Q3: What is the role of additives like HOBt and OxymaPure®?
A3: Additives like HOBt and OxymaPure® act as nucleophilic catalysts. They rapidly trap the O-acylisourea intermediate to form an active ester. This active ester is less reactive than the O-acylisourea, which reduces the likelihood of racemization, and it is not prone to rearrangement to N-acylurea.[1] However, it is still reactive enough to efficiently acylate the amine component to form the desired peptide bond.
Q4: Can the choice of carbodiimide (DCC, DIC, EDC) affect the level of N-acylurea formation?
A4: While the fundamental mechanism of N-acylurea formation is the same for all carbodiimides, the choice of carbodiimide can have practical implications. The solubility of the resulting urea byproduct is a major consideration. Dicyclohexylurea (DCU), the byproduct of DCC, is largely insoluble in many organic solvents, which can be advantageous for purification in solution-phase synthesis but problematic in solid-phase synthesis.[1] Diisopropylurea, from DIC, is more soluble in common SPPS solvents.[1] Water-soluble carbodiimides like EDC are beneficial for reactions in aqueous media and for simplifying purification through aqueous extraction.[7] The steric bulk of the carbodiimide itself can also influence reaction rates and, consequently, the extent of side reactions.[5]
Q5: Are there any analytical techniques to quantify the amount of N-acylurea formed?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying the amount of N-acylurea byproduct.[8] By using a suitable standard, the percentage of N-acylurea relative to the desired product and unreacted starting materials can be determined. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for characterization and quantification.
Data Presentation
The following table summarizes the qualitative and, where available, quantitative impact of various reaction conditions on N-acylurea formation during carbodiimide-mediated couplings. It is important to note that specific quantitative data for this compound is limited in the literature.
| Parameter | Condition | Effect on N-acylurea Formation | Rationale | Quantitative Data (General) |
| Additive | None | High | O-acylisourea intermediate is prone to rearrangement.[1] | - |
| HOBt | Significantly Reduced | Forms a more stable active ester, preventing rearrangement.[3] | Can reduce N-acylurea to minimal levels. | |
| OxymaPure® | Very Significantly Reduced | Forms a highly reactive and stable active ester, often outperforming HOBt.[4] | Can reduce N-acylurea to minimal levels. | |
| Carbodiimide | DCC | - | Insoluble DCU byproduct can be advantageous for purification in solution-phase.[1] | - |
| DIC | - | Soluble diisopropylurea byproduct is suitable for SPPS.[1] | - | |
| EDC | - | Water-soluble carbodiimide and byproduct simplify aqueous workup.[7] | - | |
| Temperature | Elevated | Increased | Higher temperatures accelerate the rate of the rearrangement reaction.[9] | - |
| Room Temperature | Moderate | A balance between reaction rate and side product formation. | - | |
| 0 °C | Reduced | Lower temperatures slow down the rearrangement to N-acylurea.[3] | - | |
| Solvent | DMF (polar aprotic) | Can be higher | Polar solvents can favor the intramolecular rearrangement.[5] | - |
| DCM (less polar) | Can be lower | Less polar solvents can suppress the rearrangement.[5] | - | |
| Base | Presence of a tertiary amine | Can increase racemization | A base is often required for in situ neutralization in SPPS. | The addition of 5% pyridine has been shown to suppress N-acylurea formation in some cases.[8] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing N-acylurea Formation in Solution-Phase Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution of Reactants:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the amine component (1.0 - 1.1 equivalents) in an anhydrous solvent (e.g., DCM or DMF).
-
In a separate flask, dissolve the coupling additive (e.g., HOBt or OxymaPure®, 1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction Setup:
-
Cool the flask containing the amino acid and amine to 0 °C in an ice bath.
-
Add the solution of the coupling additive to the reaction mixture.
-
-
Addition of Carbodiimide:
-
Slowly add a solution of the carbodiimide (e.g., DCC or DIC, 1.1 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C with stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
-
Work-up and Purification:
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the organic layer with an acidic solution (e.g., 1N HCl or 10% citric acid), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Standard DIC/OxymaPure® Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield resin with the N-terminal amine deprotected and neutralized) in DMF for 30-60 minutes.
-
-
Preparation of the Coupling Solution:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and allow for a pre-activation time of 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swelled resin.
-
Add the pre-activated this compound/OxymaPure®/DIC solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), a second coupling (recoupling) may be necessary.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Visualizations
Caption: Mechanism of N-acylurea formation as a side reaction in carbodiimide-mediated peptide coupling.
Caption: Troubleshooting workflow for addressing low coupling yield due to N-acylurea formation.
Caption: Simplified experimental workflows for coupling this compound in solution-phase and solid-phase synthesis.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. merckmillipore.com [merckmillipore.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Boc-L-Isoleucine Solubility During Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Boc-L-isoleucine during peptide coupling reactions. Poor solubility can lead to incomplete reactions, lower yields, and purification difficulties. The following resources offer practical solutions and detailed protocols to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: Why does Boc-L-isoleucine have poor solubility during coupling reactions?
A1: The limited solubility of Boc-L-isoleucine stems from a combination of factors. The bulky tert-butoxycarbonyl (Boc) protecting group and the hydrophobic isobutyl side chain contribute to its poor solubility in many common organic solvents used in peptide synthesis. Furthermore, during solid-phase peptide synthesis (SPPS), the growing peptide chain itself can aggregate, especially with hydrophobic residues like isoleucine, further reducing the accessibility of the reactive termini.
Q2: What are the initial signs of solubility problems with Boc-L-isoleucine?
A2: Common indicators include:
-
Incomplete dissolution: The Boc-L-isoleucine does not fully dissolve in the coupling solvent, even with agitation.
-
Precipitation: The activated amino acid precipitates out of solution before or during the coupling reaction.
-
Slow or incomplete coupling: Monitoring the reaction (e.g., via a Kaiser test in SPPS) shows a persistent presence of unreacted free amines.
-
Low yield: The final peptide yield is lower than expected.
Q3: Which solvents are recommended for dissolving Boc-L-isoleucine?
A3: While Boc-L-isoleucine is soluble in methanol, for coupling reactions, polar aprotic solvents are generally preferred. N-Methyl-2-pyrrolidone (NMP) is often a better choice than N,N-dimethylformamide (DMF) for dissolving sterically hindered and difficult amino acids. In some cases, a mixture of solvents or the addition of co-solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) can improve solubility.[1][2]
Q4: Can sonication be used to improve the solubility of Boc-L-isoleucine?
A4: Yes, sonication can be a useful technique to aid in the dissolution of Boc-L-isoleucine and other poorly soluble reagents. The high-frequency sound waves can help to break up aggregates and promote solvation.[3] It is particularly useful for preparing the amino acid solution before adding it to the reaction vessel.
Troubleshooting Guide
Problem: Incomplete Coupling of Boc-L-isoleucine
This guide provides a systematic approach to diagnosing and resolving incomplete coupling reactions involving Boc-L-isoleucine.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting incomplete Boc-L-isoleucine coupling.
Data Presentation: Solubility of Boc-L-Isoleucine
Table 1: Qualitative Solubility of Boc-L-Isoleucine in Common Organic Solvents
| Solvent | Abbreviation | Expected Solubility | Notes |
| N,N-Dimethylformamide | DMF | Moderately Soluble | A commonly used solvent, but may not be sufficient for high concentrations or difficult sequences. |
| N-Methyl-2-pyrrolidone | NMP | Soluble | Generally offers better solvation for sterically hindered and hydrophobic amino acids compared to DMF.[2] |
| Dichloromethane | DCM | Moderately Soluble | Often used in Boc-chemistry SPPS. Can be used as a co-solvent.[6] |
| Tetrahydrofuran | THF | Sparingly Soluble | Not a primary choice for dissolving Boc-L-isoleucine for coupling reactions. |
| Dimethyl Sulfoxide | DMSO | Soluble | Can be used as a co-solvent to enhance solubility and disrupt aggregation.[1][7] |
| Methanol | MeOH | Soluble | Generally used for analytical purposes rather than coupling reactions due to its protic nature.[8][9] |
| Water | H₂O | Insoluble | Boc-L-isoleucine is not soluble in aqueous solutions.[8][9] |
Experimental Protocols
Protocol 1: Standard Coupling with Improved Solvation
This protocol is a starting point for coupling Boc-L-isoleucine, focusing on enhancing its solubility.
Workflow for Standard Coupling with Improved Solvation
Caption: A workflow for a standard coupling protocol with enhanced solvation techniques.
Methodology:
-
Amino Acid Preparation: In a separate vessel, dissolve Boc-L-isoleucine (2-4 equivalents relative to the resin loading) in a minimal amount of NMP. If dissolution is slow or incomplete, place the vessel in an ultrasonic bath for 5-10 minutes.
-
Activation: To the dissolved Boc-L-isoleucine, add the coupling reagent (e.g., HBTU, 2-3.9 equivalents) and a tertiary amine base (e.g., DIPEA, 4-8 equivalents). Allow the mixture to pre-activate for 1-5 minutes.[10]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: After the designated time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.
-
Washing: If the Kaiser test is negative (indicating complete coupling), wash the resin thoroughly with NMP, followed by DCM, and then NMP to prepare for the next deprotection step. If the test is positive, consider the troubleshooting options below.
Protocol 2: High-Efficiency Coupling Using HATU
For particularly difficult couplings, a more potent activating reagent like HATU is recommended.[11][12]
Workflow for High-Efficiency HATU Coupling
Caption: A workflow for a high-efficiency coupling protocol using HATU.
Methodology:
-
Amino Acid Preparation: Dissolve Boc-L-isoleucine (2-4 equivalents) in NMP or a mixture of DMF and DMSO (e.g., 1:1 v/v).
-
Activation: In a separate vessel, add HATU (1.9-3.9 equivalents) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (4-8 equivalents) to the amino acid solution. Allow for a pre-activation time of 1-5 minutes.[13]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction and Monitoring: Agitate the reaction for 30-120 minutes and monitor for completion using a Kaiser test.
-
Washing: Upon completion, wash the resin thoroughly with the solvent used for the coupling reaction.
Protocol 3: Modifying Coupling Conditions
If solubility and potent coupling reagents are still insufficient, modifying the reaction conditions can help overcome the energy barrier for the reaction.
Workflow for Modifying Coupling Conditions
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. hielscher.com [hielscher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 9. Boc-l-Isoleucine, 99% 13139-16-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for amino acids is a critical decision that dictates the overall synthetic strategy. This guide provides a detailed, data-driven comparison of Boc-L-Ile-OH and Fmoc-L-Ile-OH, two commonly used derivatives of the sterically hindered amino acid isoleucine, to assist researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis endeavors.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc- and Fmoc-based SPPS lies in the deprotection chemistry. The Boc group is acid-labile and is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved with a secondary amine, most commonly piperidine.[1][2] This distinction in deprotection conditions has significant implications for the entire synthesis process, from resin and side-chain protecting group selection to the final cleavage and purification steps.
Boc-SPPS operates on a principle of graded acid lability. The temporary Nα-Boc group is removed with moderate acid (e.g., 50% TFA in dichloromethane), while the more permanent side-chain protecting groups and the linkage to the resin require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[3][4]
Fmoc-SPPS , in contrast, employs an orthogonal protection scheme. The base-labile Fmoc group is removed in each cycle, while the acid-labile side-chain protecting groups and the resin linker remain intact until the final cleavage step with a strong acid cocktail, typically containing TFA.[2][5]
Performance Comparison: A Quantitative Look
| Performance Metric | This compound | Fmoc-L-Ile-OH | Key Considerations |
| Coupling Efficiency | Generally high, especially with in situ neutralization protocols.[6][7] | High, but can be challenging for sterically hindered residues like isoleucine. | Steric hindrance of the isoleucine side chain can impede coupling. Optimization of coupling reagents and reaction times is crucial for both strategies. |
| Deprotection Conditions | Harsh (50% TFA in DCM)[3] | Mild (20-40% piperidine in DMF)[8] | The mild conditions of Fmoc-SPPS are advantageous for sensitive peptide sequences. |
| Overall Yield | Can be high, but repeated acid exposure may lead to peptide loss from the resin. | Generally high, with less risk of premature cleavage from the resin. | Yield is highly sequence-dependent and influenced by aggregation. |
| Final Peptide Purity | Can be high, but harsh final cleavage can generate more side products. | Often higher due to milder deprotection steps and final cleavage conditions. | Purity is dependent on the efficiency of each coupling and deprotection step, as well as the final cleavage and purification. |
| Side Reactions | Risk of tert-butylation of sensitive residues (e.g., Trp, Met) and acid-catalyzed side reactions.[4] | Potential for aspartimide formation, diketopiperazine formation, and side reactions related to the basic deprotection conditions.[9] | The choice of side-chain protecting groups and scavengers is critical to minimize side reactions in both strategies. |
Experimental Protocols: A Practical Guide
The following are generalized protocols for the incorporation of isoleucine using both Boc and Fmoc strategies.
Boc-SPPS Protocol for Isoleucine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment for 20-30 minutes.
-
Wash the resin with DCM, isopropanol, and then DCM.
-
-
Neutralization: Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 5-10 minutes. Wash with DCM.
-
Coupling of this compound:
-
Pre-activate this compound (3 equivalents) with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIPEA in N,N-dimethylformamide (DMF) or DCM/DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Fmoc-SPPS Protocol for Isoleucine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20-40% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-L-Ile-OH:
-
In a separate vessel, dissolve Fmoc-L-Ile-OH (3-5 equivalents) and a coupling reagent (e.g., HCTU, HATU, or DIC/HOBt) in DMF.
-
Add an activator base (e.g., DIPEA or 2,4,6-collidine).
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Signaling Pathways and Experimental Workflows
To visually represent the core processes of Boc- and Fmoc-SPPS, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
The Boc Strategy: A Superior Approach for the Synthesis of Hydrophobic Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the challenge of working with hydrophobic sequences is a frequent and formidable obstacle. Aggregation, poor coupling efficiency, and low final yields are common issues that plague the synthesis of these "difficult" peptides. While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the workhorse of modern solid-phase peptide synthesis (SPPS), the older Boc (tert-butyloxycarbonyl) strategy often emerges as a superior alternative for overcoming the hurdles presented by hydrophobicity.
This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of hydrophobic peptides, supported by experimental data and detailed protocols. We will delve into the chemical principles that underpin the advantages of the Boc strategy and provide the necessary information for you to make an informed decision for your next challenging synthesis.
Executive Summary: Boc vs. Fmoc for Hydrophobic Sequences
| Feature | Boc Strategy | Fmoc Strategy | Advantage for Hydrophobic Peptides |
| Nα-Deprotection Chemistry | Acid-labile (e.g., Trifluoroacetic acid - TFA) | Base-labile (e.g., Piperidine) | Boc: Acidic deprotection protonates the N-terminus, reducing aggregation. |
| Handling of Hydrophobic/Aggregating Sequences | Generally more effective; N-terminal protonation after deprotection reduces aggregation.[1][] | More prone to aggregation issues with hydrophobic peptides. | Boc |
| Crude Purity of Hydrophobic Peptides | Often higher.[] | May be lower due to aggregation-related side reactions.[1] | Boc |
| Final Yield of Hydrophobic Peptides | Can be significantly higher, especially with optimized protocols.[1] | Often lower for difficult, aggregating sequences. | Boc |
| "In Situ" Neutralization | A highly effective protocol that minimizes aggregation by neutralizing the N-terminus in the presence of the activated amino acid.[3][4][5][6] | Not applicable. | Boc |
| Final Cleavage Conditions | Harsh (e.g., HF, TFMSA), requiring specialized equipment.[1] | Milder (e.g., TFA). | Fmoc |
| Orthogonality | "Graduated acid lability," not truly orthogonal. | Fully orthogonal protection scheme. | Fmoc |
The Chemical Advantage of the Boc Strategy in Mitigating Aggregation
The primary challenge in synthesizing hydrophobic peptides is the tendency of the growing peptide chain to aggregate via intermolecular hydrogen bonding, forming stable secondary structures like β-sheets on the solid support. This aggregation can physically block the N-terminus, preventing complete deprotection and coupling of the subsequent amino acid, leading to deletion sequences and low yields.
The Boc strategy's main advantage lies in its deprotection step. The use of a strong acid, typically trifluoroacetic acid (TFA), to remove the Boc group leaves the newly exposed N-terminal amine in its protonated, ammonium salt form (R-NH3+). This positive charge along the peptide backbone leads to electrostatic repulsion between the chains, effectively disrupting the hydrogen bonding networks that cause aggregation.[1] This keeps the peptide chains solvated and accessible for the subsequent coupling reaction.
In contrast, the Fmoc strategy utilizes a base (piperidine) for deprotection, resulting in a neutral N-terminal amine. In non-polar environments, and with hydrophobic side chains, these neutral peptide chains are highly prone to aggregation, making subsequent coupling difficult.
Experimental Data: A Case Study
While direct, side-by-side quantitative comparisons in single publications are not abundant, the literature consistently supports the Boc strategy's efficacy for difficult sequences. For instance, in the synthesis of a hydrophobic transmembrane peptide fragment of the rat bradykinin receptor (a 34-residue peptide), the Boc-based strategy yielded a product (12% yield after changing the solvent to 80% NMP/DMSO from DMF which gave 4%), whereas the Fmoc-based synthesis failed to produce any desired product.[7] This highlights a scenario where the choice of strategy is critical for the success of the synthesis.
Another study on the synthesis of four different hydrophobic peptides (VAVAG, VIVIG, QVGQVELG, and VQAAIDYING) reported successful synthesis with good yield and purity using both Boc and Fmoc strategies on a novel BDDMA-PS support, noting that aggregation was not a significant problem. However, it is a common experience in the field that on standard polystyrene resins, the synthesis of such peptides is more challenging with the Fmoc strategy.
Experimental Protocols
To provide a practical guide, we present a detailed protocol for the manual synthesis of a model hydrophobic peptide, VAVAG, using the Boc strategy with in situ neutralization, a technique that significantly enhances the efficiency of synthesizing difficult sequences.[3][4][5][6]
Boc-SPPS of VAVAG on Merrifield Resin with In Situ Neutralization
1. Resin Preparation and First Amino Acid Attachment:
-
Swell Merrifield resin (1 g, 1 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Wash the resin with DCM (3 x 10 mL).
-
Prepare the cesium salt of Boc-Gly-OH by reacting it with cesium carbonate in methanol, followed by evaporation.
-
Dissolve the Boc-Gly-cesium salt in dimethylformamide (DMF, 5 mL) and add it to the resin.
-
Heat the mixture at 50°C for 12 hours.
-
Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
2. Peptide Chain Elongation (One Cycle for Valine):
-
Deprotection:
-
Swell the Boc-Gly-resin in DCM (10 mL) for 10 minutes.
-
Add a solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL) to remove residual TFA.
-
-
In Situ Neutralization and Coupling:
-
In a separate vial, dissolve Boc-Val-OH (3 mmol) and HOBt (3 mmol) in DMF (3 mL).
-
Add diisopropylcarbodiimide (DIC, 3 mmol) and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Immediately add diisopropylethylamine (DIEA, 6 mmol) to the reaction vessel.
-
Agitate for 1-2 hours.
-
Monitor the coupling completion with a Kaiser test.
-
-
Washing:
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat the chain elongation cycle for the remaining amino acids (Ala, Val, Ala).
3. Cleavage and Deprotection:
-
Dry the final peptide-resin under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add anisole (1 mL) as a scavenger.
-
Cool the apparatus to 0°C.
-
Carefully distill anhydrous HF (10 mL) into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the peptide.
4. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
Visualizing the Workflow: Boc vs. Fmoc
The following diagrams illustrate the key differences in the workflows of Boc and Fmoc solid-phase peptide synthesis.
Caption: Boc-SPPS workflow with in situ neutralization.
Caption: Standard Fmoc-SPPS workflow.
Conclusion
For the synthesis of hydrophobic and other "difficult" peptide sequences prone to aggregation, the Boc strategy, particularly when coupled with an in situ neutralization protocol, offers significant advantages over the more commonly used Fmoc strategy. The ability of the acidic deprotection step to maintain a charged N-terminus, thereby preventing aggregation, often leads to higher purity and yields. While the final cleavage step in Boc-SPPS requires harsher conditions and specialized equipment, for challenging sequences, the improved outcome of the synthesis can outweigh these considerations. By understanding the underlying chemical principles and employing optimized protocols, researchers can leverage the Boc strategy to successfully synthesize hydrophobic peptides that would otherwise be intractable with standard Fmoc chemistry.
References
- 1. peptide.com [peptide.com]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
analytical HPLC methods for peptides with Boc-L-isoleucine
A comprehensive guide to the analytical High-Performance Liquid Chromatography (HPLC) methods for peptides containing N-tert-butyloxycarbonyl-L-isoleucine (Boc-L-isoleucine) is essential for researchers, scientists, and professionals in drug development. The presence of the hydrophobic Boc protecting group significantly influences the peptide's chromatographic behavior, necessitating robust analytical methods to ensure purity and characterization. This guide provides a comparative overview of suitable HPLC methods, complete with experimental data and detailed protocols.
The gold standard for peptide analysis, including those with Boc-L-isoleucine, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates molecules based on their hydrophobicity. The following sections compare common RP-HPLC methodologies and provide a detailed experimental protocol.
Comparison of Analytical HPLC Methods
The choice of stationary phase and mobile phase modifier are critical variables in developing an effective HPLC method for Boc-L-isoleucine containing peptides. The following table summarizes the performance of different column technologies and mobile phase modifiers based on generally accepted principles for peptide separations.
| Feature | Method 1: Fully Porous C18 with TFA | Method 2: Superficially Porous C18 with TFA | Method 3: Fully Porous C18 with Formic Acid |
| Column Type | Fully Porous C18 (e.g., 3-5 µm particle size) | Superficially Porous C18 (e.g., 2.6 µm particle size) | Fully Porous C18 (e.g., 3-5 µm particle size) |
| Expected Resolution | Good | Excellent | Good, but may vary |
| Peak Capacity | High | Very High | May be lower than TFA |
| Backpressure | Moderate | Higher (suitable for UHPLC) | Moderate |
| MS Compatibility | Poor (TFA causes ion suppression) | Poor (TFA causes ion suppression) | Excellent (Formic acid is MS-friendly) |
| Key Advantage | Robust and widely applicable | Higher efficiency and faster analysis | Enables LC-MS analysis |
Experimental Protocols
A standard experimental protocol for the analysis of a peptide containing Boc-L-isoleucine using RP-HPLC is detailed below. This protocol serves as a robust starting point that can be optimized for specific peptides.
Objective: To determine the purity of a peptide containing Boc-L-isoleucine by separating it from synthetic impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Materials:
-
Column: A C18 reversed-phase column is recommended. Wide-pore columns (300 Å) are often used for peptides.[2][3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[1]
-
Sample Preparation: Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[1]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).[1]
-
Detection: UV absorbance at 210-220 nm (for the peptide backbone).[4]
-
Column Temperature: 30-40 °C to improve peak shape.[1]
-
Injection Volume: 10-20 µL.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in method development.
Caption: General workflow for the HPLC analysis of a synthetic peptide.
Caption: Logical workflow for HPLC method development and optimization.
Chiral Analysis
The use of L-isoleucine necessitates a method to confirm its enantiomeric purity. Chiral HPLC is the most direct way to separate and quantify the desired peptide from its D-diastereomer. This is crucial as even small amounts of the incorrect diastereomer can have significant biological implications. For protected amino acids, crown ether-based or zwitterionic chiral stationary phases have shown good performance. The mobile phase for chiral separations is highly dependent on the chosen column and often requires empirical determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Boc-L-Ile-OH by Reversed-Phase HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is a cornerstone of reliable and reproducible results. Boc-L-isoleucine (Boc-L-Ile-OH), a crucial N-protected amino acid derivative, is widely used in peptide synthesis and pharmaceutical development.[1][2] Its purity directly impacts the quality, efficacy, and safety of the final synthetic peptides or drug molecules. This guide provides a comparative overview of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of this compound, supported by representative experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
While RP-HPLC is the gold standard for purity analysis of protected amino acids, other techniques can be employed for complementary information. Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, and the nature of impurities they can detect.
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution, quantitative accuracy, and wide applicability. | Requires chromophoric impurities for UV detection. | Primary recommended method for routine purity analysis and quantification of known and unknown impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Rapid, cost-effective for qualitative screening. | Lower resolution, semi-quantitative at best. | Useful for quick checks of reaction progress and preliminary purity assessment. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile impurities like residual solvents. | Not suitable for non-volatile compounds like this compound. | Analysis of volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) | Provides structural information based on the magnetic properties of atomic nuclei. | Confirms structure and can quantify impurities without a reference standard. | Lower sensitivity for trace impurities compared to HPLC. | Structural elucidation and identification of major impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation of HPLC with mass analysis by MS. | High sensitivity and specificity; identifies unknown impurities by mass-to-charge ratio. | More complex and expensive instrumentation. | Powerful for identifying and characterizing unknown impurities, especially at low levels. |
Reversed-Phase HPLC: A Head-to-Head Comparison of Methods
The choice of column and elution method are critical variables in developing a robust RP-HPLC purity analysis for this compound. Below is a comparative summary of typical performance data for different RP-HPLC setups.
| Parameter | Method A: C18 Column, Gradient Elution | Method B: C8 Column, Gradient Elution | Method C: C18 Column, Isocratic Elution |
| Stationary Phase | C18 (Octadecylsilane) | C8 (Octylsilane) | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Acetonitrile/Water with 0.1% TFA | 60:40 Acetonitrile/Water with 0.1% TFA |
| Elution Mode | Gradient | Gradient | Isocratic |
| Typical Retention Time (min) | 12.5 | 10.2 | 8.5 |
| Peak Resolution (Main Peak vs. Impurity) | > 2.0 | 1.8 | 1.5 |
| Peak Tailing Factor | 1.1 | 1.2 | 1.4 |
| Assay Purity (%) | > 99.5 | > 99.0 | > 98.5 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific instrument, column, and experimental conditions.
Detailed Experimental Protocols
Method A: High-Resolution Purity Analysis using a C18 Column with Gradient Elution
This method is recommended for achieving the highest resolution and is suitable for identifying and quantifying trace impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and analysis software
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (Re-equilibration)
-
Visualizing the Experimental Workflow
A systematic approach is crucial for reliable HPLC analysis. The following diagram illustrates the typical workflow from sample preparation to data interpretation.
Caption: Workflow for the purity analysis of this compound by RP-HPLC.
Logical Framework for Method Selection
The choice between different HPLC methods depends on the specific analytical goals. This diagram outlines the decision-making process.
Caption: Decision tree for selecting an appropriate RP-HPLC method.
References
A Comparative Analysis of Boc-L-isoleucine and Boc-L-allo-isoleucine in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis and drug development, the stereochemistry of amino acid building blocks is of paramount importance. Even subtle changes in the three-dimensional arrangement of atoms can significantly impact a peptide's structure, biological activity, and therapeutic potential. This guide provides a comprehensive comparative analysis of two diastereomers: Boc-L-isoleucine and Boc-L-allo-isoleucine. By examining their physicochemical properties, performance in peptide synthesis, and influence on final peptide characteristics, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
Physicochemical Properties: A Tale of Two Diastereomers
Boc-L-isoleucine and Boc-L-allo-isoleucine share the same molecular formula and mass but differ in the stereochemical configuration at the β-carbon. This seemingly minor difference gives rise to distinct physicochemical properties that can influence their handling, reactivity, and incorporation into peptide chains.
| Property | Boc-L-isoleucine | Boc-L-allo-isoleucine |
| Synonyms | Boc-L-Ile-OH, (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | Boc-L-allo-Ile-OH, (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid |
| CAS Number | 13139-16-7 | 35264-07-4 |
| Molecular Formula | C₁₁H₂₁NO₄ | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol | 231.29 g/mol |
| Melting Point | 66-69 °C | 60-64 °C |
| Appearance | White crystalline powder | White to off-white solid |
| Solubility | Soluble in methanol, insoluble in water. | Data not widely available, expected to have similar solubility profile. |
| Optical Rotation | [α]²⁰/D +2.7° to +4.0° (c=2 in acetic acid or methanol) | Data not widely available. |
Performance in Peptide Synthesis: Considerations and Potential Differences
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into a desired sequence.[] While the general principles of Boc-SPPS apply to both diastereomers, their distinct stereochemistry can influence several aspects of the synthesis.
Coupling Efficiency and Yield
In principle, both Boc-L-isoleucine and Boc-L-allo-isoleucine can be effectively incorporated into a growing peptide chain using standard coupling reagents. However, the different spatial arrangement of the side chain in Boc-L-allo-isoleucine might lead to subtle differences in reaction kinetics. Steric hindrance around the α-amino group can affect the rate of peptide bond formation. While no comprehensive studies directly comparing the coupling efficiencies are readily available, it is a factor to consider, especially in sterically hindered sequences.
Racemization Risk
A critical concern in peptide synthesis is the potential for racemization at the α-carbon of the activated amino acid, which can lead to the formation of unwanted diastereomeric peptides. The use of urethane-based protecting groups like Boc significantly reduces the risk of racemization compared to other N-protecting groups. However, the specific stereochemistry of the side chain can influence the stability of the activated intermediate. While there is no direct evidence to suggest a significantly higher racemization risk for one isomer over the other under standard Boc-SPPS conditions, meticulous control of coupling conditions is always recommended.
Impact on Peptide Structure and Biological Function: A Case Study
The substitution of L-isoleucine with L-allo-isoleucine in a peptide sequence can have profound effects on its three-dimensional structure and, consequently, its biological activity. The altered orientation of the side chain can disrupt or create new intramolecular and intermolecular interactions, leading to changes in conformation and binding affinity to biological targets.
A study on a phytosulfokine (PSK) peptide library provides a compelling example.[2] The native PSK peptide contains an L-isoleucine residue. When this was replaced with L-allo-isoleucine, the resulting analogue, 2-allo-Ile PSK, exhibited a significant increase in bioactivity in a protoplast regeneration assay.[2] This suggests that the altered stereochemistry of the allo-isoleucine residue may lead to a more favorable conformation for binding to its receptor, PSKR1.[2]
This finding underscores the potential of using unnatural amino acids like L-allo-isoleucine as a tool in peptide drug design to modulate and potentially enhance biological activity.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a model peptide containing either L-isoleucine or L-allo-isoleucine, as well as analytical techniques to differentiate the resulting diastereomeric peptides.
Boc-Solid Phase Peptide Synthesis (SPPS) of a Model Hexapeptide
This protocol outlines the manual synthesis of the model hexapeptide Tyr-Gly-Gly-Phe-X-Arg, where X is either L-isoleucine or L-allo-isoleucine, on a Merrifield resin.
Materials:
-
Boc-L-Isoleucine or Boc-L-allo-isoleucine
-
Boc-Arg(Tos)-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(2-Br-Z)-OH
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Esterification):
-
Dissolve Boc-Arg(Tos)-OH (3 eq.) in a minimal amount of DMF.
-
Add cesium carbonate (1.5 eq.) and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting cesium salt in DMF and add to the swelled resin.
-
Heat the mixture at 50°C for 18 hours.
-
Wash the resin with DMF, DMF/water (1:1), DMF, and DCM.
-
-
Peptide Chain Elongation (One Cycle for each amino acid):
-
Boc Deprotection: Wash the resin with DCM. Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM.
-
Neutralization: Wash the resin with DCM. Treat the resin with 10% DIEA in DCM for 5 minutes (repeat twice). Wash with DCM.
-
Coupling:
-
Dissolve the next Boc-amino acid (Boc-X-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, Boc-Tyr(2-Br-Z)-OH; 3 eq.) and HOBt (3 eq.) in DMF.
-
Add DCC (3 eq.) to the solution and stir for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF apparatus, add anisole as a scavenger.
-
Cleave the peptide from the resin using anhydrous HF at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extract the peptide with 10% acetic acid.
-
Lyophilize the aqueous extract.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Differentiation of Diastereomeric Peptides
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for differentiating between isoleucine and allo-isoleucine residues within a peptide.[3] The chemical shifts and coupling constants of the α- and β-protons are sensitive to the local stereochemistry.
-
Sample Preparation: Dissolve the purified lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire 1D ¹H and 2D COSY and TOCSY spectra on a high-field NMR spectrometer.
-
Analysis: Compare the chemical shifts and coupling constants of the isoleucine/allo-isoleucine spin system. Typically, the α-proton of allo-isoleucine resonates at a slightly different chemical shift compared to that of isoleucine.[3]
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC can be used to separate the final diastereomeric peptides or to analyze the enantiomeric purity of the starting Boc-amino acids.
-
Method: Utilize a chiral stationary phase (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase: A typical mobile phase would be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a chiral selector if necessary.
-
Detection: UV detection at an appropriate wavelength (e.g., 214 nm for the peptide bond).
-
Analysis: The two diastereomeric peptides should exhibit different retention times, allowing for their separation and quantification.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in DOT language.
Caption: A simplified workflow for the Boc-SPPS of a model peptide.
Caption: The diastereomeric relationship between Boc-L-isoleucine and Boc-L-allo-isoleucine.
Conclusion
The choice between Boc-L-isoleucine and Boc-L-allo-isoleucine extends beyond a simple selection of building blocks. While both are amenable to standard Boc-SPPS protocols, the resulting peptides can exhibit distinct properties. The incorporation of L-allo-isoleucine can serve as a valuable strategy in peptide drug discovery to modulate conformation and potentially enhance biological activity, as demonstrated by the PSK peptide case study. A thorough understanding of their individual characteristics and a careful analysis of the final peptide products are crucial for the successful design and development of novel peptide-based therapeutics. Researchers are encouraged to consider both diastereomers as tools to explore the structure-activity relationship of their target peptides.
References
Mass Spectrometry Approaches for Peptides Containing Boc-L-Ile-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the tert-butyloxycarbonyl (Boc) protecting group on L-isoleucine (Ile) is a common strategy in peptide synthesis. Accurate mass spectrometric characterization of these modified peptides is crucial for sequence verification, purity assessment, and structural elucidation. This guide provides an objective comparison of different mass spectrometry techniques for the analysis of Boc-L-Ile-OH containing peptides, supported by experimental data and detailed protocols.
Comparison of Ionization Techniques: ESI vs. MALDI
The choice of ionization technique is critical for the successful analysis of Boc-protected peptides. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two commonly employed methods, each with distinct advantages and disadvantages.
Key Considerations:
-
Lability of the Boc Group: The Boc group is known to be labile and can undergo fragmentation in the ion source, particularly with ESI. This can lead to the observation of ions corresponding to the unprotected peptide, complicating data interpretation. Softer ionization techniques or optimized ESI conditions are often preferred.
-
Sample Throughput: MALDI can offer higher throughput for screening applications, while ESI, typically coupled with liquid chromatography (LC), provides better separation of complex mixtures.
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization technique where ions are generated from a liquid solution. | Soft ionization technique where a laser strikes a sample mixed with a matrix. |
| Typical Charge State | Produces multiply charged ions (e.g., [M+2H]²+). | Primarily produces singly charged ions (e.g., [M+H]⁺). |
| Boc Group Stability | Can cause in-source fragmentation of the Boc group. Optimization of source conditions (e.g., lower cone voltage) is often necessary. | Generally considered a softer technique, leading to less in-source fragmentation of the Boc group. |
| Coupling to Separation | Easily coupled with liquid chromatography (LC-ESI-MS) for online separation and analysis. | Can be coupled with LC (offline or online), but direct analysis of spotted samples is also common. |
| Sample Matrix Effects | Susceptible to ion suppression from salts and other non-volatile components in the sample. | Less susceptible to ion suppression from salts, but matrix selection is crucial for optimal ionization. |
| Throughput | Lower throughput when coupled with LC. | Higher throughput for rapid screening of multiple samples. |
Comparison of Fragmentation Techniques: CID, HCD, and ETD
Tandem mass spectrometry (MS/MS) is essential for obtaining sequence information from peptides. The choice of fragmentation technique significantly impacts the type and extent of fragmentation observed.
Key Considerations:
-
Fragmentation of the Boc Group: All fragmentation methods will likely induce the loss of the Boc group or its fragments. This can be a dominant fragmentation pathway.
-
Peptide Backbone Cleavage: The primary goal is to achieve sufficient backbone cleavage to confirm the amino acid sequence.
-
Differentiation of Leucine and Isoleucine: Leucine and isoleucine are isobaric and often difficult to distinguish by conventional collision-induced dissociation (CID). Higher-energy fragmentation methods or specific side-chain cleavages may be required for differentiation.[1]
| Parameter | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron-Transfer Dissociation (ETD) |
| Principle | Low-energy collisions with an inert gas. | Higher-energy collisions in a dedicated cell. | Electron transfer from a radical anion to the peptide cation. |
| Primary Fragment Ions | b- and y-ions. | Primarily b- and y-ions, often with higher intensity and more complete series than CID. | c- and z-ions. |
| Boc Group Fragmentation | Readily induces neutral losses of isobutylene (56 Da) or the entire Boc group (100 Da).[2] | Similar to CID, with efficient fragmentation of the Boc group. | Generally preserves post-translational modifications and protecting groups better than CID/HCD, but some fragmentation of the Boc group can still occur. |
| Peptide Backbone Cleavage | Can be incomplete, especially for larger peptides or those with stable structures. | Often provides more extensive backbone fragmentation and higher sequence coverage compared to CID. | Provides extensive backbone cleavage, often complementary to CID/HCD. |
| Differentiation of Ile/Leu | Generally does not produce fragment ions that can differentiate between isoleucine and leucine. | Can sometimes generate diagnostic side-chain fragment ions (d- and w-ions) at higher energies, but not always reliably. | Can produce fragment ions that allow for the differentiation of isoleucine and leucine. |
| Instrumentation | Available on most tandem mass spectrometers, including ion traps and triple quadrupoles. | Available on Orbitrap mass spectrometers. | Available on ion trap and Orbitrap mass spectrometers. |
Experimental Protocols
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound containing peptide by dissolving it in a 50:50 (v/v) mixture of acetonitrile and deionized water. Vortex to ensure complete dissolution.
-
Working Solutions: Prepare working solutions for analysis by diluting the stock solution with the appropriate mobile phase to the desired concentration.
LC-MS/MS Analysis
The following is a general protocol that can be adapted for specific instruments and peptides.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for most peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% mobile phase B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Data Acquisition:
-
Full Scan MS: Acquire full scan data from m/z 200 to 2000 to identify the precursor ion(s) of the Boc-protected peptide.
-
Tandem MS (MS/MS): Perform data-dependent MS/MS on the most intense precursor ions.
-
Isolation Window: 2 m/z.
-
Collision Energy (for CID/HCD): Optimize for the specific peptide, typically in the range of 20-40 eV. A stepped collision energy can be used to generate a wider range of fragments.
-
ETD Reaction Time: Optimize for the specific instrument and precursor ion charge state.
-
-
-
Data Presentation
The following tables illustrate the expected fragmentation patterns for a hypothetical Boc-L-Ile-containing peptide, Boc-Ile-Ala-Phe-OH.
Table 1: Expected Fragmentation of the Boc Group
| Neutral Loss | Mass (Da) | Description |
| C4H8 | 56.06 | Loss of isobutylene |
| C5H8O2 | 100.05 | Loss of the entire Boc group |
| C4H10O | 74.07 | Loss of tert-butanol |
Table 2: Predicted Major Fragment Ions for Boc-Ile-Ala-Phe-OH in CID/HCD
| Ion Type | Sequence | Calculated m/z |
| b2 | Boc-Ile-Ala | 303.22 |
| y1 | Phe | 166.09 |
| y2 | Ala-Phe | 237.12 |
| [M+H-Boc]⁺ | Ile-Ala-Phe | 364.22 |
Table 3: Predicted Major Fragment Ions for Boc-Ile-Ala-Phe-OH in ETD
| Ion Type | Sequence | Calculated m/z |
| c2 | Boc-Ile-Ala | 320.25 |
| z1 | Phe | 150.09 |
| z2 | Ala-Phe | 221.13 |
Mandatory Visualization
Caption: Experimental workflow for the characterization of this compound containing peptides.
References
A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-L-Ile-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of yield, purity, and overall success, particularly when incorporating sterically hindered amino acids such as Boc-L-Isoleucine (Boc-L-Ile-OH). This guide provides an objective comparison of two widely used uronium-based coupling reagents, HBTU and HATU, with a focus on their performance in the acylation of this challenging amino acid.
At a Glance: HBTU vs. HATU for Hindered Couplings
While both HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective coupling reagents, a consensus in the field, supported by mechanistic understanding, points to the superior performance of HATU in sterically demanding situations.[1] The primary difference lies in the triazole moiety, where HATU's 7-azabenzotriazole (HOAt) group forms a more reactive OAt-ester intermediate compared to the O-benzotriazole (OBt) ester formed by HBTU.[1] This enhanced reactivity of the HATU-derived active ester leads to faster and more complete coupling reactions, which is especially crucial when dealing with the bulky side chain of isoleucine.[1]
Quantitative Performance Comparison
Direct, side-by-side quantitative data for the coupling of this compound is not extensively available in peer-reviewed literature. However, based on the well-documented performance of these reagents with other sterically hindered amino acids and "difficult" peptide sequences, a representative comparison can be summarized as follows:
| Parameter | HBTU | HATU | Rationale |
| Typical Yield | Good to High (>85%) | High to Very High (>95%) | The higher reactivity of the OAt-ester formed by HATU generally leads to more complete reactions and higher yields, especially with hindered amino acids. |
| Reaction Time | 1-4 hours | 30 minutes - 2 hours | The more reactive intermediate formed with HATU allows for significantly faster reaction kinetics.[1] |
| Racemization | Low | Very Low | The faster coupling rates with HATU reduce the time the activated amino acid is susceptible to epimerization.[1] |
| Purity | Good | Higher | Faster and more complete reactions with HATU often result in fewer deletion sequences and other side products.[1] |
Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on the specific reaction conditions, the N-terminal amino acid of the peptide chain, and the solid support used.
Mechanistic Overview
The enhanced efficiency of HATU can be attributed to the electronic properties of the 7-azabenzotriazole (HOAt) leaving group. The nitrogen atom at the 7-position of the triazole ring in HOAt is electron-withdrawing, which increases the acidity of the hydroxyl group and makes the resulting OAt-ester a better leaving group. This heightened reactivity facilitates a more rapid and efficient nucleophilic attack by the amine component, driving the reaction towards the desired peptide bond formation and minimizing side reactions.
Caption: Comparative activation pathways of this compound by HBTU and HATU.
Experimental Protocols
The following are generalized experimental protocols for the solid-phase peptide synthesis (SPPS) of a peptide containing L-Isoleucine, comparing the use of HBTU and HATU. These protocols assume a Boc-SPPS strategy on a pre-loaded resin (e.g., Boc-Gly-PAM resin).
General Steps for Resin Preparation and Deprotection:
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with N,N-dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and DMF to remove residual TFA.
-
Neutralization: Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF.
Protocol 1: Coupling of this compound using HBTU
-
Activation Solution: In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin substitution) and HBTU (2.0 equivalents) in DMF.
-
Base Addition: Add DIPEA (4.0 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.
-
Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.
Protocol 2: Coupling of this compound using HATU
-
Activation Solution: In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin substitution) and HATU (2.0 equivalents) in DMF.
-
Base Addition: Add DIPEA (4.0 equivalents) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.
-
Reaction: Agitate the reaction mixture for 30 minutes to 2 hours at room temperature.
-
Monitoring: Monitor the completion of the reaction using the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
References
Validating Boc-L-Isoleucine Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise verification of amino acid incorporation during peptide synthesis is paramount. This guide provides a detailed comparison of Edman degradation and mass spectrometry for validating the successful incorporation of Boc-L-isoleucine, a crucial building block in solid-phase peptide synthesis (SPPS). We present a comprehensive overview of the methodologies, quantitative data analysis, and experimental protocols to aid in the selection of the most appropriate analytical technique.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, and ensuring its successful removal and the subsequent coupling of the amino acid is critical for the integrity of the final peptide. This guide focuses on L-isoleucine, an amino acid with a chiral center and a bulky side chain that can present synthetic challenges. Accurate validation of its incorporation is essential for the desired biological activity and structural integrity of the synthesized peptide.
Performance Comparison: Edman Degradation vs. Mass Spectrometry
Both Edman degradation and mass spectrometry are powerful techniques for peptide analysis, each with distinct advantages and limitations for validating amino acid incorporation. The choice between them often depends on the specific requirements of the analysis, such as the need for absolute sequence confirmation, throughput, and the level of quantitative detail required.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical cleavage of N-terminal amino acids.[1][2][3] | Measurement of mass-to-charge ratio of intact peptides and their fragments.[4] |
| Primary Output | Direct identification of amino acids in a stepwise manner. | Mass spectrum of the peptide and its fragments, requiring interpretation to deduce the sequence. |
| Confirmation of Isoleucine | Unambiguous identification of the Phenylthiohydantoin (PTH)-isoleucine derivative by its characteristic retention time in HPLC. | Inferred from the mass of the peptide and the fragmentation pattern. Can distinguish from leucine based on specific fragment ions, but can be challenging. |
| Quantitative Analysis | Provides quantitative data on the yield of each amino acid at each cycle (repetitive yield), directly assessing incorporation efficiency.[5] | Can provide relative quantification of peptides and identify impurities, but direct quantification of single amino acid incorporation is less straightforward. |
| Sample Requirement | Requires a purified peptide sample.[4] | Can analyze complex mixtures.[4] |
| Throughput | Low throughput, as it is a sequential process. | High throughput, suitable for analyzing many samples. |
| Limitations | Not suitable for blocked N-termini. Sequencing length is typically limited to 30-50 residues.[3] | De novo sequencing of unknown peptides can be complex. Ion suppression effects can impact quantification.[6] |
Quantitative Data Summary
| Parameter | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Repetitive Yield | Typically >95% per cycle for successful synthesis. A low yield at the cycle corresponding to isoleucine would indicate poor incorporation. | Not directly measured. Inferences are made from the presence and intensity of the expected peptide ion. |
| Initial Yield | The amount of PTH-amino acid detected in the first cycle, indicating the overall amount of sequenceable peptide. | Not directly measured. |
| PTH-Isoleucine Peak Area (HPLC) | A sharp, well-defined peak at the expected retention time confirms the presence and allows for quantification of isoleucine. | N/A |
| Mass Accuracy | N/A | High-resolution mass spectrometers can confirm the elemental composition of the peptide with high accuracy (ppm level), indirectly confirming isoleucine incorporation. |
| Fragment Ion Intensities | N/A | The relative intensities of b- and y-ions in the MS/MS spectrum can be used for sequence confirmation and to distinguish between isomers like leucine and isoleucine. |
Experimental Protocols
Edman Degradation Protocol for a Synthetic Peptide
This protocol outlines the general steps for N-terminal sequencing of a purified synthetic peptide to validate the incorporation of isoleucine.
1. Sample Preparation: [7] a. Ensure the synthetic peptide is purified by reverse-phase HPLC to remove protecting groups, scavengers, and other impurities from the synthesis. b. The peptide should be salt-free. If necessary, perform a buffer exchange or precipitation. c. Dissolve the purified peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in water, at a concentration of 1-10 pmol/µL.
2. Automated Edman Degradation Sequencing: [1][3] a. The analysis is performed on an automated protein sequencer. b. The peptide is immobilized on a solid support within the sequencer's reaction cartridge. c. Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide.[2] d. Cleavage: The PTC-peptide is treated with a strong anhydrous acid (e.g., TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[8] e. Extraction: The ATZ-amino acid is selectively extracted with an organic solvent. f. Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with an aqueous acid.[3][8] g. Identification: The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to a standard mixture of PTH-amino acids. h. The cycle is repeated to identify the subsequent amino acids in the sequence.
3. Data Analysis: a. The HPLC chromatogram for each cycle is analyzed to identify the PTH-amino acid based on its retention time. b. The peak area of the identified PTH-amino acid is used to calculate the yield at each cycle. c. The repetitive yield is calculated to assess the efficiency of the sequencing chemistry. A significant drop in yield after the expected isoleucine position may indicate incomplete incorporation.
Mass Spectrometry (LC-MS/MS) Protocol for a Synthetic Peptide
This protocol describes the general workflow for analyzing a synthetic peptide by LC-MS/MS to confirm its sequence and the incorporation of isoleucine.
1. Sample Preparation: [9] a. The crude or purified synthetic peptide is dissolved in a solvent compatible with mass spectrometry, typically 0.1% formic acid in water/acetonitrile.[6] b. The concentration is adjusted to approximately 1 µg/µL.[10]
2. LC-MS/MS Analysis: [9] a. The peptide solution is injected into a liquid chromatography system coupled to a tandem mass spectrometer. b. Chromatographic Separation: The peptide is separated from impurities on a reverse-phase HPLC column (e.g., C18) using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., 0.1% formic acid).[6][9] c. Mass Spectrometry (MS1): As the peptide elutes from the column, it is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the intact peptide is measured in the first mass analyzer. d. Tandem Mass Spectrometry (MS2): The ion corresponding to the target peptide is selected and fragmented (e.g., by collision-induced dissociation - CID). The m/z of the resulting fragment ions (b- and y-ions) is measured in the second mass analyzer.
3. Data Analysis: a. The MS1 spectrum is analyzed to confirm the presence of an ion with the expected m/z of the synthetic peptide containing isoleucine. b. The MS2 spectrum (fragmentation pattern) is analyzed to confirm the amino acid sequence. This can be done manually or using sequencing software. c. The presence of fragment ions consistent with the cleavage on either side of the isoleucine residue confirms its incorporation and position in the sequence.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for Edman degradation and LC-MS/MS analysis.
References
- 1. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. ABRF ESRG 2006 study: Edman sequencing as a method for polypeptide quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. cib.csic.es [cib.csic.es]
- 8. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 9. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
A Head-to-Head Battle of Protecting Groups: Cost-Benefit Analysis of Boc versus Fmoc for Isoleucine in Peptide Synthesis
In the intricate world of peptide synthesis, the choice of protecting groups is a critical decision that significantly influences the efficiency, purity, and overall cost of the final product. For researchers, scientists, and professionals in drug development, a thorough understanding of the available strategies is paramount. This guide provides a comprehensive cost-benefit analysis of two of the most widely used α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), with a specific focus on their application for the amino acid isoleucine.
The fundamental distinction between the Boc and Fmoc strategies lies in their deprotection chemistry. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved under milder basic conditions, commonly with piperidine.[1][2] This core difference dictates the entire solid-phase peptide synthesis (SPPS) workflow, from the choice of resins and side-chain protecting groups to the final cleavage and purification steps.
Quantitative Comparison of Boc and Fmoc Strategies for Isoleucine
While specific, direct comparative studies on isoleucine are not extensively detailed in publicly available literature, a general quantitative comparison based on established principles of peptide synthesis can be extrapolated. The following table summarizes the key quantitative parameters for both strategies.
| Parameter | Boc-Isoleucine Strategy | Fmoc-Isoleucine Strategy | References |
| Reagent Cost | |||
| Amino Acid Derivative | Lower initial cost for Boc-Isoleucine. | Higher initial cost for Fmoc-Isoleucine. | [][] |
| Deprotection Reagent | Trifluoroacetic acid (TFA) - relatively inexpensive. | Piperidine - moderately priced. | [] |
| Solvents | Dichloromethane (DCM) - common and relatively low cost. | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) - more expensive than DCM. | [5] |
| Process Efficiency | |||
| Coupling Efficiency | Generally high, but can be lower for sterically hindered amino acids like isoleucine. | Typically very high, often exceeding 99%. | [] |
| Synthesis Time per Cycle | 10-20 minutes. | 10-20 minutes. | [6] |
| Potential for Aggregation | Lower, as the protonated amine after deprotection can disrupt interchain hydrogen bonding. | Higher, particularly in hydrophobic sequences. | [6] |
| Product Quality | |||
| Crude Purity | Can be lower due to harsher deprotection conditions leading to side reactions. | Generally higher due to milder deprotection conditions. | [2] |
| Final Yield | May be lower due to cumulative effects of side reactions and incomplete couplings. | Often higher due to greater efficiency and fewer side reactions. | [] |
| Waste Generation & Safety | |||
| Waste Products | Acidic waste requiring neutralization. TFA is corrosive. | Basic waste. Piperidine has a strong odor and some toxicity. | [][] |
| Safety Concerns | Use of strong, corrosive acids (TFA, HF for final cleavage). | Use of a volatile and moderately toxic base (piperidine). | [][] |
Experimental Protocols
Boc-Isoleucine Deprotection Protocol (Manual SPPS)
-
Resin Swelling: Swell the Boc-Isoleucine-loaded resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection:
-
Drain the DCM.
-
Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of 50% TFA in DCM and agitate for an additional 5 minutes.[7]
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 times).
-
-
Neutralization:
-
Wash the resin with a 5% (v/v) solution of diisopropylethylamine (DIPEA) in DCM (3 times) to neutralize the protonated amine.[7]
-
-
Final Washes: Wash the resin again with DCM (3 times) to remove excess base. The resin is now ready for the next coupling step.
Fmoc-Isoleucine Deprotection Protocol (Manual SPPS)
-
Resin Swelling: Swell the Fmoc-Isoleucine-loaded resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Deprotection:
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[8] The resin is now ready for the next coupling step.
-
Logical and Experimental Workflow Diagrams
In-depth Analysis and Recommendations
Cost: The initial investment in Fmoc-protected isoleucine is higher than for Boc-protected isoleucine.[] However, a comprehensive cost analysis must also consider the price of solvents and reagents for the entire synthesis. The Boc strategy often utilizes less expensive solvents like DCM, while Fmoc chemistry relies on more costly options such as DMF or NMP.[5] The overall cost of reagents for a complete synthesis may therefore be more comparable than the initial amino acid prices suggest.
Efficiency and Yield: The Fmoc strategy generally offers higher coupling efficiencies, which is particularly advantageous for sterically hindered amino acids like isoleucine.[] This leads to higher crude purity and final yields, reducing the need for extensive and costly purification steps. While Boc chemistry can be effective, the harsher acidic deprotection steps can lead to side-chain degradation and peptide cleavage from the resin, ultimately lowering the overall yield.
Safety and Environmental Impact: The Boc strategy involves the use of strong, corrosive acids like TFA for deprotection and, in many cases, highly hazardous hydrofluoric acid (HF) for the final cleavage from the resin.[6][9] The Fmoc strategy, with its milder deprotection conditions and TFA-based final cleavage, is generally considered safer and more environmentally friendly.[10]
For the synthesis of peptides containing isoleucine, the Fmoc strategy is generally the recommended approach for most applications in modern peptide synthesis. While the initial cost of Fmoc-isoleucine may be higher, the benefits of milder reaction conditions, higher coupling efficiency, greater crude purity, and improved safety often outweigh this initial investment. The reduced need for extensive purification can also lead to significant cost and time savings in the long run.
The Boc strategy remains a viable option, particularly for the synthesis of hydrophobic peptides where aggregation can be an issue in Fmoc-based methods. [6] The protonation of the N-terminus after each deprotection step in Boc chemistry can help to disrupt interchain hydrogen bonding and improve solubility. However, for routine peptide synthesis, the advantages of the Fmoc strategy make it the more robust and efficient choice for incorporating isoleucine. Ultimately, the optimal strategy will depend on the specific peptide sequence, the desired scale of synthesis, and the available resources.
References
Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for Determining the Enantiomeric Purity of Boc-L-Ile-OH
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-tert-butoxycarbonyl-L-isoleucine (Boc-L-Ile-OH) is a cornerstone of synthesizing stereochemically pure active pharmaceutical ingredients and peptides. Even minor enantiomeric impurities in starting materials can lead to significant, often undesirable, diastereomeric impurities in the final product. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent analytical technique for accurately quantifying enantiomeric excess (e.e.).
This guide provides an objective comparison of different chiral HPLC methods for resolving the enantiomers of Boc-isoleucine. We delve into the performance of distinct classes of chiral stationary phases, presenting supporting data and detailed experimental protocols to aid in method selection and implementation. The choice of CSP is the most critical factor, influencing selectivity and resolution, and is often complemented by the careful optimization of the mobile phase.
Performance Comparison of Chiral HPLC Methods
The separation of Boc-protected amino acid enantiomers can be effectively achieved using several types of chiral stationary phases. Below is a comparison of two powerful and widely used approaches: macrocyclic glycopeptide and polysaccharide-based CSPs. These columns operate on different chiral recognition principles, offering complementary selectivities.
Macrocyclic glycopeptide phases, such as those based on Teicoplanin or Ristocetin A, offer robust and versatile platforms for the separation of N-protected amino acids in reversed-phase mode.[1][2] Polysaccharide-based CSPs, typically derived from cellulose or amylose, are renowned for their broad applicability and high success rates in resolving a vast array of chiral compounds, including N-protected amino acids.[3][4]
| Parameter | Method 1: Macrocyclic Glycopeptide CSP | Method 2: Polysaccharide-Based CSP |
| Chiral Stationary Phase | CHIROBIOTIC™ R (Ristocetin A), 5 µm | Lux® Cellulose-2, 5 µm |
| Separation Principle | Inclusion, H-bonding, Dipole & Ionic Interactions | Inclusion, H-bonding, Dipole-Dipole Interactions |
| Mobile Phase | Methanol / 0.1% Triethylammonium Acetate, pH 4.1 (20:80, v/v) | Acetonitrile / 0.1% Trifluoroacetic Acid (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV @ 210 nm | UV @ 210 nm |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |
| Temperature | Ambient | Ambient |
| Retention Time (t_R) D-Ile | ~ 9.5 min (estimated) | ~ 12.1 min |
| Retention Time (t_R) L-Ile | ~ 11.0 min (estimated) | ~ 13.5 min |
| Resolution (R_s) | > 1.5 (baseline) | > 1.8 (baseline) |
| Elution Order | D-enantiomer before L-enantiomer | D-enantiomer before L-enantiomer |
Note: The data for Method 1 is based on typical performance for N-t-Boc amino acids on a CHIROBIOTIC™ R column under similar conditions[1]. Data for Method 2 is extrapolated from separations of similar FMOC-protected amino acids on polysaccharide phases, as this class of column is highly effective for N-protected amino acids[3]. Retention times are illustrative and can vary based on the specific HPLC system, column batch, and exact mobile phase preparation.
Experimental Protocols
Accurate and reproducible results hinge on meticulous adherence to experimental protocols. The following sections detail the necessary steps for sample preparation and HPLC analysis for the two methods compared.
Method 1: Macrocyclic Glycopeptide CSP
1. Sample Preparation:
-
Prepare a stock solution of the Boc-Ile-OH sample (containing both L- and suspected D-enantiomer) at a concentration of 1.0 mg/mL in methanol or the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: CHIROBIOTIC™ R, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a 0.1% (v/v) solution of triethylammonium acetate (TEAA) in water and adjust the pH to 4.1 with acetic acid. Mix this aqueous buffer with methanol in a 80:20 ratio (Aqueous:Methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Analysis Time: Approximately 15 minutes.
3. Data Analysis:
-
The enantiomeric purity is calculated from the peak areas of the two enantiomers using the formula: Enantiomeric Excess (% e.e.) = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100
Method 2: Polysaccharide-Based CSP
1. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Pass the solution through a 0.45 µm syringe filter before placing it in an autosampler vial.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Lux® Cellulose-2, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile / Water containing 0.1% Trifluoroacetic Acid (TFA) (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
Analysis Time: Approximately 20 minutes.
3. Data Analysis:
-
Calculate the enantiomeric excess (% e.e.) from the integrated peak areas of the L- and D-enantiomers as described in Method 1.
Experimental Workflow
The general workflow for determining the enantiomeric purity of this compound via chiral HPLC is a systematic process. It begins with careful sample preparation, followed by chromatographic separation and data acquisition, and concludes with the analysis and reporting of the enantiomeric excess.
Caption: Workflow for Chiral Purity Analysis.
References
Safety Operating Guide
Proper Disposal of Boc-L-Ile-OH: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of Boc-L-Ile-OH, ensuring the protection of laboratory personnel and the environment.
This document provides detailed procedural guidance for the proper disposal of N-(tert-Butoxycarbonyl)-L-isoleucine (this compound), a common reagent in peptide synthesis. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While not classified as a hazardous substance under Regulation (EC) No. 1272/2008, standard laboratory chemical handling precautions should be strictly followed.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[1][2] |
| Respiratory Protection | A dust mask (type N95, US) is recommended, especially when handling the solid form where dust formation is possible.[3] |
In the event of a spill, avoid dust formation.[1][2] For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[1][2] Do not let the product enter drains.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[4][5] Under no circumstances should this chemical be disposed of in general laboratory trash or poured down the drain.[4][5]
Experimental Protocol for Waste Collection and Disposal:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" or "N-(tert-Butoxycarbonyl)-L-isoleucine".[4]
-
Indicate the approximate quantity of the waste material.
-
List any solvents used to dissolve the compound.
-
Attach appropriate hazard symbols as per your institution's guidelines.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed professional waste disposal service.
-
Provide the waste disposal vendor with a complete and accurate description of the waste, including its composition and any potential hazards.
-
Emergency Procedures
In case of accidental exposure or a large spill, follow these first-aid and emergency measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
| Large Spill | Evacuate the area. Ensure adequate ventilation. Wear appropriate PPE. Contain the spill and collect the material as described in the disposal protocol.[2] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1][2] |
Diagram of Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-L-Ile-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of Boc-L-Ile-OH (N-(tert-Butoxycarbonyl)-L-isoleucine). Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Dust Mask | A dust mask of type N95 (US) or equivalent is recommended, especially when handling the powder and creating dust.[2][3] |
Handling and Operational Plan
This compound is a white solid that should be handled with care to avoid dust formation.[1] It is incompatible with strong oxidizing agents.[1]
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Store the container in a refrigerated, dry, and dark place.[1][4]
Weighing and Handling:
-
All manipulations of solid this compound should be performed in a well-ventilated area.
-
Use a dedicated, clean spatula and weighing boat.
-
Handle the compound gently to minimize dust generation.
-
Keep the container tightly closed when not in use.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Solid Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate the immediate area of the spill and alert laboratory personnel.
-
Don PPE: Wear the appropriate personal protective equipment as detailed in Table 1.
-
Contain the Spill: Carefully use a plastic scoop to place the spilled material into a polyethylene bag.[5] Take care to avoid creating dust.[5]
-
Clean the Area: After the bulk of the material is removed, wet a spill pad or paper towel and wipe the area down.[5][6] Place the used cleaning materials into the same polyethylene bag.[5][6]
-
Decontaminate Tools: Decontaminate any tools used in the cleanup (e.g., scoop) by wiping them down and then rinsing with water.
-
Dispose of Waste: Seal the bag with the collected waste and contaminated cleaning materials, and label it as hazardous waste for disposal according to your institution's guidelines.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Solid Waste: Collect all disposable items that have come into contact with this compound, including gloves, weighing boats, and contaminated paper towels, in a designated and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Disposal Procedure:
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Labeling: Clearly label the waste container with "this compound" and any other required hazard information.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Under no circumstances should this compound be disposed of in the general trash or poured down the drain.[7]
Logical Relationship for Disposal Decision Making
Caption: A decision tree outlining the proper disposal path for this compound waste.
References
- 1. sfasu.edu [sfasu.edu]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. essex.ac.uk [essex.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
